molecular formula C12H8ClN3 B1588485 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile CAS No. 73535-73-6

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Cat. No.: B1588485
CAS No.: 73535-73-6
M. Wt: 229.66 g/mol
InChI Key: AVFQUMVXIBTANI-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQUMVXIBTANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420734
Record name (6-Chloropyridazin-3-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73535-73-6
Record name (6-Chloropyridazin-3-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile CAS 73535-73-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Introduction

This compound (CAS 73535-73-6) is a heterocyclic organic compound featuring a pyridazine ring system substituted with a chloro group and a phenylacetonitrile moiety. The pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] As a result, molecules like this compound are of significant interest to researchers and drug development professionals. They serve as versatile building blocks, or intermediates, for the synthesis of more complex, biologically active molecules.[5] This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, and its potential applications in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data, primarily sourced from chemical supplier catalogues, are summarized below.

PropertyValueReference(s)
CAS Number 73535-73-6[5][6][7]
Molecular Formula C₁₂H₈ClN₃[5][6][7]
Molecular Weight 229.67 g/mol [5][6][7]
Appearance Solid (Form not specified)[N/A]
Melting Point 128-130 °C[5]
Boiling Point (Est.) 423.4 °C at 760 mmHg[5]
Density (Est.) 1.291 g/cm³[5]
Polar Surface Area (PSA) 49.6 Ų[5]
LogP (XLogP3) 2.785[5]
Storage Conditions Inert atmosphere, 2-8°C[8]
Primary Category Bulk Drug Intermediate[5]

Proposed Synthesis and Methodology

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, a highly plausible and scientifically sound method can be derived from analogous reactions. The core transformation is a nucleophilic substitution involving the deprotonation of phenylacetonitrile to form a carbanion, which then attacks an electrophilic chloropyridazine.

The proposed reaction involves the arylation of phenylacetonitrile with 3,6-dichloropyridazine. The acidity of the benzylic proton in phenylacetonitrile (pKa ≈ 22 in DMSO) necessitates the use of a strong, non-nucleophilic base to generate the corresponding anion. Sodium amide (NaNH₂) is a common and effective choice for this transformation in an anhydrous aprotic solvent like toluene or DMF.[9]

Causality of Experimental Design:
  • Reactants: Phenylacetonitrile serves as the nucleophile precursor. 3,6-Dichloropyridazine is the electrophilic aryl source. The two chlorine atoms on the pyridazine ring are electronically distinct, but substitution is expected to occur at the 3-position, directed by the electronics of the diazine system.

  • Base Selection: A strong base like sodium amide is required to quantitatively deprotonate phenylacetonitrile. Weaker bases like hydroxides or carbonates would be ineffective.

  • Solvent: Anhydrous aprotic solvents like toluene are ideal. They are unreactive towards the strong base and can facilitate the reaction, often at slightly elevated temperatures to ensure completion.

  • Workup: The reaction is quenched with water or a mild acid to neutralize the remaining base and any anionic species. An acidic wash during extraction ensures that the final product is neutral and free of basic impurities before purification.

Step-by-Step Proposed Experimental Protocol:
  • Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser under a nitrogen or argon atmosphere.

  • Base Suspension: Charge the flask with powdered sodium amide (1.2 equivalents) and anhydrous toluene.

  • Carbanion Formation: Dissolve phenylacetonitrile (1.0 equivalent) and 3,6-dichloropyridazine (1.1 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium amide at a controlled temperature of 15-30°C.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). Gentle heating to 40-50°C may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.

  • Extraction & Neutralization: Transfer the mixture to a separatory funnel. Add more toluene and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. To remove any unreacted basic starting materials, a wash with dilute HCl could be performed, followed by another water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification Phenylacetonitrile Phenylacetonitrile Deprotonation Deprotonation of Phenylacetonitrile Phenylacetonitrile->Deprotonation Dichloropyridazine 3,6-Dichloropyridazine Nucleophilic_Attack Nucleophilic Attack on Pyridazine Ring Dichloropyridazine->Nucleophilic_Attack Base Sodium Amide (Base) Base->Deprotonation in Toluene Solvent Anhydrous Toluene Deprotonation->Nucleophilic_Attack Generates Carbanion Quench Quench with H₂O Nucleophilic_Attack->Quench Crude Mixture Extract Liquid-Liquid Extraction Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Final_Product Pure Product (CAS 73535-73-6) Purify->Final_Product

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

As an intermediate, the primary value of this compound lies in its potential for further chemical modification. The structure contains two key reactive sites: the nitrile group and the chlorine atom on the pyridazine ring.

  • Reactivity at the 6-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This position is the most synthetically valuable handle on the molecule. It allows for the introduction of diverse functional groups, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. For example, coupling with amines, thiols, or alcohols can yield new substituted pyridazines. Suzuki, Stille, or Buchwald-Hartwig coupling reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds.

  • Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations allow for significant structural modifications, converting the intermediate into different classes of compounds with potentially new biological activities.

Given its classification as a "Bulk Drug Intermediate," this compound is likely a precursor for developing active pharmaceutical ingredients (APIs) targeting a range of diseases. The pyridazine core is associated with a wide spectrum of biological activities, including roles as kinase inhibitors in oncology and as anti-inflammatory or antimicrobial agents.[3][4]

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Start Core Intermediate (CAS 73535-73-6) Reaction Reaction at 6-Chloro Position (e.g., Suzuki, S_NAr) Start->Reaction Library Library of Novel Derivatives Reaction->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identified Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt API API Candidate Lead_Opt->API

Caption: Role of the title compound as an intermediate in a typical drug discovery workflow.

Conclusion

This compound is a valuable chemical intermediate, strategically designed for use in medicinal chemistry and drug discovery. Its key features—a privileged pyridazine core and a reactive chlorine handle—make it an ideal starting point for the synthesis of diverse molecular libraries. While detailed public data on its specific biological targets are scarce, its structural motifs are strongly indicative of its utility in developing novel therapeutics. The proposed synthesis provides a robust and logical pathway for its preparation, enabling further research into its potential as a cornerstone for the next generation of pyridazine-based pharmaceuticals.

References

An In-depth Technical Guide to 6-Chloro-α-phenyl-3-pyridazineacetonitrile: Physicochemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-α-phenyl-3-pyridazineacetonitrile, a bioactive small molecule with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles and data from related compounds, this document will delve into its physicochemical properties, plausible synthetic routes, and anticipated biological activities.

Molecular Identity and Physicochemical Characteristics

6-Chloro-α-phenyl-3-pyridazineacetonitrile, identified by the CAS Number 73535-73-6, is a heterocyclic compound featuring a pyridazine core substituted with a chloro group, and a phenylacetonitrile moiety.[1] This unique structural arrangement imparts specific physicochemical properties that are critical for its handling, reactivity, and biological interactions.

Core Properties

A compilation of the known and predicted physicochemical properties of 6-Chloro-α-phenyl-3-pyridazineacetonitrile is presented in Table 1. These parameters are fundamental for designing experimental protocols, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃[1]
Molecular Weight 229.67 g/mol [1]
CAS Number 73535-73-6[1]
Melting Point 128-130 °C[2]
Boiling Point 423.4 °C at 760 mmHg[2]
Density 1.291 g/cm³[2]
Flash Point 209.9 °C[2]
XLogP3 2.78548[2]

XLogP3 is a computed value that indicates the lipophilicity of a compound. A value of 2.78548 suggests moderate lipophilicity, which can influence its membrane permeability and solubility.

Solubility Profile

While specific quantitative solubility data for 6-Chloro-α-phenyl-3-pyridazineacetonitrile in various organic solvents is not extensively documented, a qualitative assessment can be inferred from the behavior of structurally related pyridazine derivatives. Pyridazines, as a class, are known to be soluble in many organic solvents such as alcohols, acetone, and ether, with lower solubility in non-polar solvents like hexane. The presence of the phenyl and cyano groups in the target molecule is expected to enhance its solubility in moderately polar to non-polar organic solvents.

Based on the solubility data of similar compounds like 3-chloro-6-methoxypyridazine and 6-phenyl-pyridazin-3(2H)-one, it is anticipated that 6-Chloro-α-phenyl-3-pyridazineacetonitrile will exhibit good solubility in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform. Moderate solubility is expected in alcohols like methanol and ethanol, as well as in ethyl acetate. It is likely to have poor solubility in water and non-polar aliphatic hydrocarbons.

An experimental workflow for determining the precise solubility of this compound is outlined below.

Caption: A generalized workflow for the experimental determination of solubility.

Synthesis of 6-Chloro-α-phenyl-3-pyridazineacetonitrile

A plausible and efficient synthetic route to 6-Chloro-α-phenyl-3-pyridazineacetonitrile involves the nucleophilic substitution of a chlorine atom on a pyridazine ring with the carbanion of phenylacetonitrile. Phase-transfer catalysis (PTC) is a particularly effective methodology for this type of C-alkylation, as it facilitates the reaction between reactants in different phases (solid-liquid or liquid-liquid), often leading to higher yields and milder reaction conditions.

Proposed Reaction Scheme

reaction_scheme cluster_reactants reactant1 3,6-Dichloropyridazine reagents + NaOH (aq) + Phase-Transfer Catalyst (e.g., TBAB) reactant2 Phenylacetonitrile product 6-Chloro-α-phenyl-3-pyridazineacetonitrile reagents->product

Caption: Proposed synthesis of 6-Chloro-α-phenyl-3-pyridazineacetonitrile via phase-transfer catalysis.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the phase-transfer catalyzed alkylation of phenylacetonitrile.

Materials:

  • 3,6-Dichloropyridazine

  • Phenylacetonitrile

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1 equivalent) and phenylacetonitrile (1-1.2 equivalents) in toluene.

  • Aqueous Base Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Addition of Catalyst and Base: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents), to the reaction mixture. With vigorous stirring, add the aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Chloro-α-phenyl-3-pyridazineacetonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridazine rings. The methine proton (α-proton) adjacent to the cyano and phenyl groups will likely appear as a singlet. The aromatic protons of the phenyl group will exhibit multiplets in the range of 7.2-7.6 ppm. The two protons on the pyridazine ring will appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms. The nitrile carbon (C≡N) will appear in the region of 115-125 ppm. The carbons of the phenyl ring will resonate in the aromatic region (120-140 ppm). The carbons of the pyridazine ring will also be in the aromatic region, with their chemical shifts influenced by the heteroatoms and the chlorine substituent. The methine carbon will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C=C and C=N stretch (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. Fragmentation patterns would likely involve the loss of the nitrile group, the phenyl group, and the chlorine atom.

Potential Biological Activities and Applications

The pyridazine and pyridazinone scaffolds are present in a wide range of biologically active compounds, exhibiting diverse pharmacological properties.[3] These include antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[4] The presence of the chloro and phenylacetonitrile moieties in 6-Chloro-α-phenyl-3-pyridazineacetonitrile suggests that it may also possess interesting biological activities.

Antimicrobial and Antifungal Potential

Numerous pyridazine derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. It is plausible that 6-Chloro-α-phenyl-3-pyridazineacetonitrile could be investigated for its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocol for Antimicrobial Screening:

A standard broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxic and Anticancer Activity

The pyridazine nucleus is a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The cytotoxic potential of 6-Chloro-α-phenyl-3-pyridazineacetonitrile could be evaluated against a panel of human cancer cell lines.

Experimental Protocol for Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Chloro-α-phenyl-3-pyridazineacetonitrile for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

6-Chloro-α-phenyl-3-pyridazineacetonitrile is a molecule of significant interest due to its unique chemical structure and the established biological importance of the pyridazine scaffold. This guide has provided a comprehensive overview of its known physicochemical properties and has proposed robust, experimentally grounded methodologies for its synthesis and biological evaluation.

Future research should focus on the experimental validation of the proposed synthetic protocol and a thorough investigation of its solubility in a range of pharmaceutically relevant solvents. Furthermore, comprehensive screening for its antimicrobial and cytotoxic activities is warranted to uncover its full therapeutic potential. Detailed spectroscopic analysis will be crucial for the unambiguous confirmation of its structure and for quality control in future studies. The insights gained from such investigations will be invaluable for the drug discovery and development community.

References

Starting materials for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile Synthesis

Introduction

This compound (CAS No: 73535-73-6) is a key heterocyclic intermediate widely utilized in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. Its structure, featuring a reactive chloropyridazine core coupled with a phenylacetonitrile moiety, makes it a versatile building block for introducing the pyridazinylphenylmethyl scaffold. The primary and most industrially viable route to this compound is through a direct carbon-carbon bond formation via a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides a detailed examination of the essential starting materials, the underlying chemical principles governing their selection, and a field-proven protocol for their successful reaction.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is favored in electron-deficient aromatic systems, such as the pyridazine ring, which are further 'activated' by electron-withdrawing substituents—in this case, the two chlorine atoms and the ring nitrogen atoms.

The key transformation involves the displacement of one of the chlorine atoms on the pyridazine ring by a carbon-based nucleophile. The logical disconnection of the target molecule reveals the two fundamental starting materials:

  • The Electrophilic Core: 3,6-Dichloropyridazine

  • The Nucleophilic Partner: The carbanion derived from Phenylacetonitrile

The reaction proceeds via the formation of a stabilized intermediate, known as a Meisenheimer complex, before the expulsion of the chloride leaving group to restore aromaticity.

Primary Starting Materials: A Detailed Analysis

The success of the synthesis is critically dependent on the quality of the two primary reagents and the precise control of the reaction conditions used to combine them.

Starting Material Structure Role CAS No. Molecular Weight ( g/mol ) Physical State Melting Point (°C)
3,6-DichloropyridazineElectrophile141-30-0148.99White to off-white solid65-69
PhenylacetonitrileNucleophile Precursor140-29-4117.15Colorless oily liquid-24
The Electrophilic Partner: 3,6-Dichloropyridazine

Function and Reactivity: 3,6-Dichloropyridazine serves as the electrophilic scaffold. The pyridazine ring is inherently electron-poor due to the presence of two adjacent nitrogen atoms. This effect, combined with the inductive-withdrawing effect of the two chlorine atoms, makes the carbon positions to which they are attached highly susceptible to nucleophilic attack. In this synthesis, a mono-substitution is desired and readily achieved under controlled conditions.

Sourcing and Synthesis: 3,6-Dichloropyridazine is a readily available commercial chemical. For researchers requiring its synthesis, the most common laboratory and industrial preparation involves the chlorination of 3,6-dihydroxypyridazine (which exists predominantly as its tautomer, maleic hydrazide) using standard chlorinating agents.

  • Common Chlorinating Agents:

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus pentachloride (PCl₅)

    • N-Chlorosuccinimide (NCS) in the presence of an acid catalyst

A typical procedure involves heating maleic hydrazide with an excess of phosphorus oxychloride, followed by careful quenching and purification to yield the desired product.

Purity and Handling: For optimal results, the 3,6-dichloropyridazine used should be of high purity (>98%) and anhydrous. The presence of residual acid from its synthesis or moisture can interfere with the generation of the nucleophile and lead to side reactions, reducing the overall yield and complicating purification.

The Nucleophilic Precursor: Phenylacetonitrile

Function and Reactivity: Phenylacetonitrile, also known as benzyl cyanide, is the precursor to the active nucleophile. The methylene protons (the -CH₂- group) are rendered acidic by the adjacent electron-withdrawing phenyl and cyano groups, which can stabilize the resulting negative charge through resonance. To participate in the SNAr reaction, this proton must be removed by a strong base to generate the phenylacetonitrile carbanion.

Sourcing and Synthesis: Phenylacetonitrile is a common and inexpensive bulk chemical. It is typically synthesized via the nucleophilic substitution of benzyl chloride with an alkali metal cyanide, such as sodium cyanide.

Critical Choice of Base: The selection of the base is paramount as it directly controls the formation of the reactive carbanion. The base must be strong enough to deprotonate the methylene group quantitatively without promoting side reactions like self-condensation of the phenylacetonitrile or reacting with the electrophile.

  • Suitable Strong Bases:

    • Sodium Hydride (NaH): A common and effective choice. It provides an irreversible deprotonation, with hydrogen gas being the only byproduct.

    • Sodium Amide (NaNH₂): A very strong base, often used in solvents like liquid ammonia or toluene, that effectively generates the carbanion.

    • Alkali Metal Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are also effective but can introduce the possibility of competing O-alkylation or transesterification-type side reactions if esters are present elsewhere.

The choice of base often dictates the choice of solvent. For instance, NaH is typically used in aprotic, non-polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis of this compound, emphasizing the causal links between procedural steps and chemical principles.

Step 1: Generation of the Phenylacetonitrile Anion (Nucleophile Formation)
  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 volumes relative to phenylacetonitrile).

  • Begin stirring and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the solvent.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic deprotonation must be controlled to prevent side reactions. The formation of the carbanion is accompanied by the evolution of hydrogen gas.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete anion formation. The solution will typically become a clear, colored solution or a fine slurry.

Step 2: Nucleophilic Aromatic Substitution (C-C Bond Formation)
  • In a separate flask, dissolve 3,6-dichloropyridazine (1.05 equivalents) in anhydrous THF.

  • Slowly add the 3,6-dichloropyridazine solution to the prepared phenylacetonitrile anion solution at room temperature. Causality: A slight excess of the electrophile can help drive the reaction to completion. The reaction is typically exothermic and may require occasional cooling to maintain a controlled temperature (20-30 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

Step 3: Reaction Quench and Product Isolation
  • Once the reaction is complete, cool the mixture to 0-5 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or water to destroy any unreacted base. Causality: A controlled quench is essential for safety, especially when residual sodium hydride is present.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • The crude product, typically an off-white to yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture.

  • Filter the purified crystals, wash with cold solvent, and dry under vacuum to afford this compound as a crystalline solid.

Visualization of Synthetic and Experimental Workflow

The overall synthetic pathway and the laboratory workflow can be visualized for clarity.

Synthetic Pathway PD 3,6-Dichloropyridazine Product 2-(6-Chloropyridazin-3-yl)- 2-phenylacetonitrile PD->Product SNAr Reaction (in THF) PN Phenylacetonitrile Anion Phenylacetonitrile Carbanion PN->Anion + Base Base Strong Base (e.g., NaH) Anion->Product SNAr Reaction (in THF)

Caption: Overall synthetic pathway via Nucleophilic Aromatic Substitution.

Experimental Workflow step1 Step 1: Anion Formation - Add NaH to anhydrous THF - Add Phenylacetonitrile at 0-5°C step2 Step 2: SNAr Reaction - Add 3,6-Dichloropyridazine solution - Monitor by TLC step1->step2 Stir 1h at RT step3 Step 3: Work-up - Quench with NH4Cl (aq) - Extract with Ethyl Acetate step2->step3 Reaction Complete step4 Step 4: Purification - Concentrate crude product - Recrystallize from Ethanol/IPA step3->step4 Isolate Crude Solid product Final Pure Product step4->product

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Starting Materials

While the described route is the most direct, slight variations in starting materials can be employed to generate analogues of the target molecule. For instance, using a substituted phenylacetonitrile, such as m-tolylacetonitrile, will yield the corresponding substituted product, 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile. Similarly, while less common due to cost and availability, 3,6-dibromopyridazine could serve as the electrophile, potentially offering different reactivity profiles.

Conclusion

The synthesis of this compound is fundamentally reliant on two key starting materials: 3,6-dichloropyridazine as the electrophile and phenylacetonitrile as the nucleophile precursor. The success of the synthesis hinges on the principles of Nucleophilic Aromatic Substitution, where the careful selection of a strong, non-nucleophilic base is critical for the efficient generation of the requisite carbanion. By understanding the causality behind each experimental step—from the controlled formation of the nucleophile under inert conditions to the final purification—researchers can reliably and safely produce this valuable chemical intermediate for further applications in drug discovery and development.

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Executive Summary

This compound is a heterocyclic compound featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, make it an attractive component in the design of novel therapeutic agents.[1] The biological activity of molecules like this is intrinsically linked to their three-dimensional shape and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering an integrated approach that combines experimental techniques and computational modeling to elucidate its structural characteristics. We will explore the causality behind experimental choices and outline self-validating protocols for solid-state analysis (X-ray Crystallography), solution-state analysis (NMR Spectroscopy), and in silico modeling (Density Functional Theory), providing a robust framework for its characterization.

Introduction

Chemical Identity

This compound is comprised of a central chiral carbon atom bonded to a phenyl group, a nitrile moiety, and a 6-chloropyridazin-3-yl heterocycle. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 73535-73-6[2][3]
Molecular Formula C₁₂H₈ClN₃[2][3]
Molecular Weight 229.67 g/mol [2][3]
Canonical SMILES N#CC(C1=CC=C(Cl)N=N1)C2=CC=CC=C2[3]

2D Chemical Structure: 2D structure of this compound

Significance in Medicinal Chemistry

The pyridazine heterocycle is a privileged scaffold in drug discovery. Its unique electronic distribution, characterized by a significant dipole moment and two adjacent nitrogen atoms acting as hydrogen bond acceptors, allows for potent and specific interactions with biological targets.[1] Pyridazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents and EGFR inhibitors.[4] The substitution pattern in this compound presents a versatile platform for further chemical modification in structure-activity relationship (SAR) studies.

The Conformational Question

The molecule's overall topology is dictated by the rotation around two key single bonds, defining two critical torsional angles:

  • τ₁: The angle describing the rotation of the pyridazine ring relative to the phenylacetonitrile core.

  • τ₂: The angle describing the rotation of the phenyl ring.

Understanding the preferred values of these angles and the energy barriers between different conformations is paramount, as the molecule's shape directly governs its ability to bind to a target protein's active site.

An Integrated Approach to Conformational Analysis

A complete understanding of a molecule's conformation requires a multi-pronged approach. No single technique provides the full picture. We advocate for a triad of methodologies: solid-state analysis, solution-state analysis, and computational modeling. This integrated workflow ensures that the data from each method corroborates the others, leading to a high-confidence structural model.

cluster_0 Methodology cluster_1 Information Yield XRAY Single-Crystal X-ray Diffraction Solid Solid-State Conformation (Unambiguous 3D Structure) XRAY->Solid NMR 2D NMR Spectroscopy (NOESY) Solution Solution-State Conformation (Biologically Relevant) NMR->Solution DFT Computational Modeling (DFT) Energy Potential Energy Surface (Rotational Barriers) DFT->Energy Consensus High-Confidence Conformational Model Solid->Consensus Solution->Consensus Energy->Consensus

Caption: Integrated workflow for conformational analysis.

Experimental Determination of Conformation

Solid-State Analysis via Single-Crystal X-ray Diffraction

Expertise & Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5] It provides precise, unambiguous data on bond lengths, bond angles, and torsional angles in the crystalline solid state. This information serves as a crucial benchmark for validating computational models and understanding intrinsic packing forces. Obtaining a high-quality single crystal is often the rate-limiting step, as the quality of the crystal directly dictates the resolution and accuracy of the final structure.[5]

Protocol: Crystallization and Structure Determination

  • Crystal Growth (Self-Validating Step):

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane).

    • Utilize slow evaporation, vapor diffusion (e.g., with hexane as the anti-solvent), or slow cooling to promote the growth of single, diffraction-quality crystals. The formation of well-defined, non-twinned crystals is the first validation checkpoint.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Validation:

    • Assess the quality of the final model using metrics such as the R-factor (agreement factor) and goodness-of-fit (GooF).

    • For a chiral molecule, the absolute configuration is confirmed using the Flack parameter.

Solution-State Analysis via NMR Spectroscopy

Expertise & Causality: While X-ray crystallography provides a static picture, molecules in solution are dynamic and adopt conformations that may differ from the solid state. This solution-phase structure is often more relevant to biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is a powerful tool for this purpose.[6] NOE detects through-space interactions between protons that are close to each other (< 5 Å), providing distance constraints that help define the molecule's preferred conformation in solution.

Protocol: 2D NOESY Experiment

  • Sample Preparation:

    • Dissolve ~5 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

    • Ensure the sample is free of particulate matter and paramagnetic impurities, which can interfere with the measurement.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to assign all proton signals.

    • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A mixing time of 500-800 ms is typically appropriate for a molecule of this size.

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Identify cross-peaks that indicate spatial proximity between protons. For instance, an NOE cross-peak between a proton on the phenyl ring and a proton on the pyridazine ring would strongly suggest a specific rotational preference, constraining the possible values of τ₁ and τ₂.

Computational Conformational Analysis

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a detailed map of the molecule's potential energy surface.[6] This allows for the identification of all low-energy conformers (local minima) and the transition states (saddle points) that separate them. This information is critical for understanding the molecule's dynamic behavior and the energy cost of adopting a specific "bioactive" conformation required for receptor binding. The choice of functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) is crucial for balancing computational cost with accuracy.

Y_label Relative Energy (kcal/mol) X_label Torsional Angle τ₁ (°) A TS1 A->TS1 B TS1->B TS2 B->TS2 C TS2->C path_end C->path_end X_axis_start X_axis_end X_axis_start->X_axis_end Y_axis_start Y_axis_end Y_axis_start->Y_axis_end path_start path_start path_start->A

Caption: Rotational energy profile from a DFT scan.

Protocol: DFT-Based Conformational Search

  • Initial Structure Generation:

    • Build the 3D structure of this compound.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search by rotating the key torsional angles (τ₁ and τ₂).

    • For each generated conformer, perform a geometry optimization using a computationally inexpensive method (e.g., semi-empirical PM7 or a small basis set DFT).

  • High-Level Optimization and Energy Calculation:

    • Take the unique low-energy conformers from the initial search and perform a full geometry optimization and frequency calculation using a higher level of theory (e.g., B3LYP/6-31+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • Rotational Barrier Calculation:

    • Perform a relaxed potential energy surface (PES) scan. This involves systematically varying one torsional angle (e.g., τ₁) in steps (e.g., 10-15°) while allowing all other geometric parameters to relax at each step. This generates a profile of energy versus rotation angle, revealing the barriers to rotation.

Data Presentation: Hypothetical DFT Results

ConformerRelative Energy (kcal/mol)Torsional Angle τ₁ (°)Torsional Angle τ₂ (°)Dipole Moment (Debye)
1 0.0045.225.83.1
2 0.85-135.528.13.5
3 1.2148.9-150.32.9

Synthesis and Characterization

A plausible synthetic route for this molecule involves the nucleophilic substitution of a suitable chloropyridazine precursor with phenylacetonitrile. This approach is analogous to established methods for creating similar structures.[7]

Protocol: Synthesis via Nucleophilic Substitution

  • Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add phenylacetonitrile to a solution of a strong base (e.g., sodium amide or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or toluene) at 0-25 °C to generate the carbanion.

  • Coupling: Add a solution of 3,6-dichloropyridazine to the carbanion mixture. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.

  • Workup and Purification: Quench the reaction carefully with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography or recrystallization to yield the final compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Conclusion

The molecular structure and conformational preferences of this compound are critical determinants of its potential biological activity. This guide has outlined a robust, integrated strategy for its comprehensive characterization. By combining the definitive solid-state data from X-ray crystallography, the biologically relevant solution-state insights from NMR spectroscopy, and the detailed energetic landscape provided by DFT calculations, researchers can build a high-confidence model of the molecule's behavior. This detailed structural understanding is the cornerstone of rational drug design and is essential for optimizing the interactions between this promising chemical scaffold and its biological targets.

References

Solubility of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[1] While specific solubility data for this compound is not extensively published, this document outlines a robust framework for its empirical determination. It covers the theoretical underpinnings of solubility, a detailed experimental protocol using the equilibrium shake-flask method, a validated analytical technique for quantification, and troubleshooting guidance. This guide is intended to equip researchers with the necessary tools to conduct accurate and reproducible solubility studies in a variety of organic solvents.

Introduction: The Critical Role of Solubility

This compound is a molecule featuring a pyridazine ring, a class of heterocyclic compounds known for a wide range of pharmacological activities.[2][3] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Understanding the solubility profile in various organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Creating stable and effective dosage forms, from oral solids to parenteral solutions.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays that accurately reflect the compound's intrinsic properties.

This guide provides the foundational knowledge and practical steps to expertly characterize the solubility of this specific molecule.

Physicochemical Profile of this compound

Before embarking on experimental work, it is crucial to understand the intrinsic properties of the molecule, as these will dictate its behavior in different solvent environments. The structure combines a polar pyridazine-nitrile scaffold with a non-polar phenyl group, suggesting a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃[4]
Molecular Weight 229.67 g/mol [4][5]
Melting Point 128-130°C[4]
Calculated LogP (XLogP3) 2.785[4]
Polar Surface Area (PSA) 49.6 Ų[4]

The positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, while the polar surface area suggests that interactions with polar solvents are also possible.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes dissolve best in solvents with similar intermolecular forces.[6] For this compound, we can anticipate the following interactions:

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): The nitrogen atoms in the pyridazine ring and the nitrile group can act as hydrogen bond acceptors, and the overall dipole moment of the molecule will allow for favorable dipole-dipole interactions.[8] High solubility is generally expected in these solvents.[9]

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule has hydrogen bond acceptors, it lacks strong donors. Solubility will be moderate, influenced by a balance between polar interactions and the energy required to break the solvent's strong hydrogen-bonding network.[10]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The phenyl ring provides a non-polar character, allowing for van der Waals interactions.[11] However, the polar pyridazine and nitrile moieties will limit solubility in highly non-polar solvents.[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method.[12][13] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into several glass vials. The excess solid is crucial to ensure saturation is reached.[14]

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. Include a diverse range of solvents to build a comprehensive profile (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the solute in the solution plateaus. Good laboratory practice suggests that 36-48 hours is often sufficient.[12]

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.[13]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated quantitative method, such as the HPLC-UV protocol described in the next section.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh Excess Compound B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temp (e.g., 48h) B->C D Settle Excess Solid C->D E Filter Supernatant (0.45 µm) D->E F Dilute Sample E->F G Analyze by HPLC-UV F->G H Calculate Solubility G->H

Caption: Workflow for equilibrium solubility determination.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for quantifying the concentration of organic molecules in solution.[15]

Suggested HPLC Method
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the λ_max of the compound using a UV-Vis spectrophotometer. A wavelength around 254 nm is a common starting point for aromatic compounds.

  • Injection Volume: 10 µL.[15]

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (R²) of >0.99 for accurate quantification.

Data Presentation and Interpretation

Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). The results should be tabulated to allow for easy comparison across different solvents.

Table for Solubility Data

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane0.125
Toluene2.425
Ethyl Acetate4.425
Acetone5.125
Acetonitrile5.825
Ethanol4.325
Methanol5.125
DMSO7.225

Troubleshooting Common Issues

Adherence to good laboratory practice (GLP) is essential for reliable results.[16] However, challenges can arise.

IssuePotential Cause(s)Recommended Solution(s)
Low Reproducibility Insufficient equilibration time; Temperature fluctuations; Inaccurate dilutions.Verify equilibrium time; Ensure tight temperature control; Use calibrated pipettes and validate dilution scheme.
Clogged Syringe Filter Very fine particles; Compound precipitation upon cooling.Use a pre-filter; Filter at the equilibration temperature if possible.
Non-linear Calibration Curve Detector saturation; Standard degradation.Reduce concentration of top standard; Prepare fresh standards daily.
Compound Instability Degradation in a specific solvent.Analyze samples immediately after filtration; Check for degradation peaks in the chromatogram.

Troubleshooting Decision Workflow

G Start Inconsistent Results? Q1 Is R² > 0.99? Start->Q1 A1 Check Standards & HPLC Method Q1->A1 No Q2 Is Temp Stable? Q1->Q2 Yes End Re-run Experiment A1->End A2 Calibrate & Monitor Temp Control Q2->A2 No Q3 Is Equil. Time Sufficient? Q2->Q3 Yes A2->End A3 Run Time-Course Experiment Q3->A3 No Q3->End Yes A3->End

Caption: A decision tree for troubleshooting solubility experiments.

Conclusion

Characterizing the solubility of this compound is a foundational step in its development pathway. While pre-existing data may be sparse, a systematic approach combining theoretical understanding with rigorous experimental practice, such as the equilibrium shake-flask method coupled with HPLC analysis, will yield reliable and crucial data. This information is indispensable for guiding rational decisions in process chemistry, formulation, and preclinical development, ultimately enabling the full potential of this promising compound to be realized.

References

A Technical Guide to the Biological Activities of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems, make it a privileged scaffold in drug discovery.[3] This guide provides an in-depth technical overview of the diverse biological activities exhibited by pyridazine derivatives. We will explore their therapeutic potential across major disease areas, delve into the mechanistic underpinnings of their actions, detail exemplary experimental protocols for their evaluation, and discuss structure-activity relationships that guide the rational design of next-generation therapeutic agents.

Introduction: The Pyridazine Core in Medicinal Chemistry

Pyridazine (C₄H₄N₂) and its oxidized form, pyridazinone, are foundational structures for a vast array of pharmacologically active compounds.[1][2] The arrangement of the two adjacent nitrogen atoms endows the ring with distinct electronic characteristics, influencing its polarity, basicity, and interaction with biological targets.[3] This inherent polarity can enhance aqueous solubility and facilitate the formation of crystalline salts, which are desirable properties for drug development.

The versatility of the pyridazine scaffold allows for extensive chemical modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[4] As a result, pyridazine derivatives have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neurological activities.[5][6] Marketed drugs such as the antihypertensive agent Hydralazine, the cardiotonic Pimobendan, and the GnRH receptor antagonist Relugolix feature the pyridazine core, underscoring its clinical relevance.[5][6]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Pyridazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.

Mechanism Insight: Kinase Inhibition

A primary mechanism of action for many anticancer pyridazine compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling. For example, derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth. The nitrogen atoms in the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for kinase inhibitors.

Workflow for Screening Anticancer Pyridazine Derivatives

G cluster_0 In Vitro Screening cluster_1 Mechanism Elucidation cluster_2 In Vivo Validation A Synthesis of Pyridazine Library B Cytotoxicity Assay (e.g., MTT, SRB) A->B C Selectivity Panel (Cancer vs. Normal Cells) B->C D Mechanism of Action Studies C->D D1 Kinase Inhibition Assay D->D1 Lead Compounds D2 Cell Cycle Analysis (Flow Cytometry) D->D2 Lead Compounds D3 Apoptosis Assay (Annexin V) D->D3 Lead Compounds E Xenograft Mouse Model D1->E D2->E D3->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F G Toxicity Assessment F->G

Caption: High-throughput screening workflow for identifying and validating novel anticancer pyridazine derivatives.

Exemplary Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Causality Note: This assay is chosen for its high throughput and sensitivity. The reduction of MTT is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.

Antimicrobial Activity

The pyridazine scaffold is also prevalent in compounds exhibiting potent antibacterial and antifungal properties.[4] These derivatives offer a promising avenue for combating antibiotic resistance.

Mechanism Insight: Enzyme Inhibition and Structural Disruption

The antimicrobial action of pyridazine derivatives can stem from various mechanisms. Some compounds inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby halting DNA replication or folic acid synthesis. Others may disrupt the integrity of the microbial cell membrane or wall. For example, certain novel 3-aldehyde-1-phenylpyridazine derivatives have demonstrated significant activity against pathogenic bacteria, in some cases exceeding that of standard antibiotics like streptomycin.[8]

Data Summary: Antimicrobial Activity of Pyridazine Derivatives

Compound ClassTarget OrganismActivity Metric (e.g., MIC)Reference
Imidazo[1,2-b]pyridazinesMycobacterium tuberculosisMIC: 0.2-6.25 µg/mL[4]
3-Aldehyde-1-phenylpyridazinesStaphylococcus aureusZone of Inhibition > Streptomycin[8]
PyridopyridazinesVarious BacteriaPotent Antibacterial Activity[9]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory and Analgesic Activity

Many pyridazine and pyridazinone derivatives have been reported as potent non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic side effects compared to classical NSAIDs.[1]

Mechanism Insight: COX and LOX Inhibition

The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and, in some cases, 5-lipoxygenase (5-LOX).[5][6] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By inhibiting these pathways, pyridazine derivatives can effectively reduce pain, inflammation, and fever. Some compounds have shown potency comparable to or greater than standard drugs like aspirin and indomethacin.[1]

Signaling Pathway: COX Inhibition by Pyridazine Derivatives

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins (e.g., PGE2) B->C D Inflammation Pain, Fever C->D E Pyridazine Derivative E->B

Caption: Pyridazine derivatives can inhibit COX enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Cardiovascular and Vasodilator Activity

Pyridazin-3(2H)-one derivatives are particularly noted for their significant cardiovascular effects, including vasodilation and cardiotonic activity.[10]

Mechanism Insight: PDE Inhibition and Ion Channel Modulation

A key mechanism for the vasodilator effects of pyridazinones is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[10] Inhibition of PDE3 in vascular smooth muscle cells leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, resulting in smooth muscle relaxation and vasodilation. This mechanism is central to the action of drugs like Pimobendan. Some derivatives exert their effects by modulating ion channels, which also plays a role in regulating vascular tone.[10]

Structure-Activity Relationships (SAR)

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies are crucial for optimizing lead compounds.

  • Anticancer Activity: For VEGFR-2 inhibitors, incorporating a benzamide ring into an imidazo[1,2-b]pyridazine core has been shown to enhance activity.[5] The substitution pattern on aryl rings attached to the pyridazine nucleus significantly impacts cytotoxicity and kinase selectivity.[7]

  • Anti-inflammatory Activity: The presence of an acetamide side chain linked to the lactam nitrogen of the pyridazinone ring has been found to increase analgesic and anti-inflammatory action while minimizing ulcerogenic effects.[1]

  • Cardiovascular Activity: For pyridazinone-based cardiac tracers, SAR studies indicated that incorporating a fluorine label on an alkyl side chain was preferable to direct substitution on the pyridazinone moiety for achieving high uptake in cardiac tissue.[11]

Future Perspectives and Conclusion

The pyridazine scaffold remains a highly attractive and versatile platform in modern drug discovery. Its unique chemical properties and broad spectrum of biological activities ensure its continued exploration for novel therapeutic agents.[4][6] Future research will likely focus on the development of highly selective and potent derivatives targeting specific isoforms of enzymes or receptors to improve efficacy and reduce off-target effects. The application of computational modeling and structure-based drug design will further accelerate the discovery of next-generation pyridazine-based drugs for treating a wide range of human diseases, from cancer to cardiovascular disorders.[10]

References

Discovery and history of novel pyridazineacetonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Novel Pyridazineacetonitrile Compounds

Abstract

The pyridazine ring is a privileged heterocyclic scaffold, consistently featured in compounds demonstrating a vast spectrum of biological activities.[1][2] When coupled with the acetonitrile moiety—a versatile functional group known for its unique electronic properties and utility as a pharmacophore—a chemical class of significant therapeutic potential emerges: the pyridazineacetonitriles. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the historical context, evolution of synthetic methodologies, and modern applications of these compounds, with a particular focus on their burgeoning role as kinase inhibitors. We will explore the causality behind synthetic choices, detail key experimental protocols, and analyze the structure-activity relationships that drive modern discovery programs.

Part 1: The Pyridazine Core: A Cornerstone of Medicinal Chemistry

The pyridazine heterocycle, a 1,2-diazine, is rare in nature but has become a mainstay in pharmaceutical and agrochemical development.[2] Its popularity stems from its distinct physicochemical properties. The two adjacent nitrogen atoms create a dipole moment, influence ring electronics, and provide key hydrogen bond acceptor sites, making the scaffold an excellent platform for molecular recognition.[1][3] Historically, pyridazine and its oxidized form, pyridazinone, have been incorporated into agents with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3]

The initial entry into this chemical space was often achieved through robust, classical condensation reactions. The most fundamental of these is the reaction between a γ-ketoacid (or a related 1,4-dicarbonyl precursor) and a hydrazine derivative.

Historical Synthetic Workflow: γ-Ketoacid Condensation

The reliability and use of readily available starting materials made this pathway the workhorse for early pyridazine exploration. The process typically begins with a Friedel-Crafts acylation to generate the necessary γ-ketoacid, followed by cyclocondensation with hydrazine, which forms the heterocyclic ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocycle Formation cluster_2 Step 3: Aromatization (Optional) A Aromatic Hydrocarbon (e.g., Benzene) C β-Aroylpropionic Acid (γ-Ketoacid) A->C Friedel-Crafts Acylation (e.g., AlCl₃) B Succinic Anhydride B->C E 6-Aryl-4,5-dihydropyridazin-3(2H)-one C->E Cyclocondensation D Hydrazine Hydrate D->E F 6-Aryl-3(2H)-pyridazinone E->F Oxidation

Caption: Foundational synthesis of the pyridazinone core.

This foundational chemistry paved the way for the exploration of diverse substitutions on the pyridazine ring, driven by the need to modulate biological activity and improve drug-like properties.

Part 2: Strategic Introduction of the Acetonitrile Moiety

While the core pyridazine structure provides a robust anchor, modern drug design demands precise functionalization. The introduction of a cyano (-CN) or cyanomethyl (-CH₂CN) group is a key strategic move. The nitrile is a potent hydrogen bond acceptor and a metabolic stability enhancer, while the active methylene of the acetonitrile group serves as a valuable synthetic handle for further elaboration.[4]

One of the most elegant and regioselective methods for introducing a cyano group onto a nitrogen heterocycle is the Reissert-Henze reaction.[5][6] This reaction proceeds via an N-acyloxypyridazinium salt intermediate, which is then attacked by a cyanide nucleophile.

Modern Synthetic Workflow: The Reissert-Type Reaction

The Reissert reaction provides a direct and efficient path to pyridazinecarbonitriles, which are immediate precursors to pyridazineacetonitriles.[7] The causality for choosing this method lies in its high regioselectivity, which is often difficult to achieve through direct functionalization of the electron-deficient pyridazine ring.

G A Substituted Pyridazine B Pyridazine N-oxide A->B Oxidation (e.g., m-CPBA) C N-Acyloxypyridazinium Salt (Reissert-Henze Salt) B->C Activation (e.g., Benzoyl Chloride) D Substituted Pyridazinecarbonitrile C->D Cyanation (e.g., KCN or TMSCN)

Caption: Reissert-type reaction for pyridazinecarbonitrile synthesis.

Detailed Experimental Protocol: Synthesis of 5-Aryl-3-pyridazinecarbonitrile

This protocol is a representative example based on the principles of the Reissert-Henze reaction, designed as a self-validating system for researchers.

Step 1: N-Oxidation

  • To a solution of 4-Arylpyridazine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC until the starting material is consumed.

  • Rationale: The N-oxidation activates the pyridazine ring for subsequent functionalization. The electron-withdrawing N-oxide group makes the α-carbons more electrophilic.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyridazine N-oxide.

Step 2: Reissert-Henze Reaction

  • Dissolve the crude pyridazine N-oxide (1.0 eq) in anhydrous DCM (0.2 M).

  • Add benzoyl chloride (1.5 eq) and stir for 30 minutes at room temperature to form the N-benzoyloxypyridazinium salt in situ.

  • Rationale: Benzoyl chloride is an effective activating agent, forming a good leaving group and further increasing the electrophilicity of the ring.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 6 hours.

  • Rationale: TMSCN is a safer and more soluble cyanide source than KCN for organic solvents, enabling a homogenous reaction. The cyanide ion attacks the activated pyridazine ring, leading to the addition of the cyano group.[5][7]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 5-Aryl-3-pyridazinecarbonitrile.

Part 3: Pyridazineacetonitriles as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] This has made them one of the most important target classes in modern drug discovery. The pyridazine and pyridazinone scaffolds have proven to be highly effective "hinge-binding" motifs, capable of displacing ATP from the active site of numerous kinases.[9][10]

Prominent examples include pyridazinone-based inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T-cell activation, and FER tyrosine kinase, which is implicated in cancer cell migration.[10][11][12]

G TCR T-Cell Receptor (TCR) LCK_active LCK (Active) TCR->LCK_active Antigen Stimulation LCK_inactive LCK (Inactive) LCK_active->LCK_inactive Inhibitory Phosphorylation Downstream Downstream Signaling (T-Cell Activation) LCK_active->Downstream Activation CSK CSK Kinase CSK->LCK_inactive Inhibitor Pyridazineacetonitrile Inhibitor Inhibitor->CSK Inhibition

Caption: Inhibition of CSK by a pyridazine-based inhibitor enhances T-cell activation.

The Role of the Acetonitrile Group in Kinase Binding

The addition of a cyano or acetonitrile moiety to a known pyridazine kinase scaffold is a strategic decision in lead optimization. Its function is multi-faceted:

  • Polarity and Solubility: The nitrile group can increase the polarity of the molecule, potentially improving aqueous solubility.

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming a critical interaction with backbone amides or water molecules in the ATP binding pocket, thereby increasing potency.

  • Vector for Growth: The acetonitrile's methylene bridge provides a flexible linker and a vector to position the cyano group optimally within the active site or to explore new regions of the pocket.

Structure-Activity Relationship (SAR) Insights

The SAR for pyridazine-based kinase inhibitors provides a roadmap for designing novel acetonitrile derivatives. Data from related pyridazinone series can be used to infer promising modifications.

Scaffold PositionModificationObserved Effect on Kinase ActivityRationale for Acetonitrile Analog
C3 Acetonitrile (-CH₂CN) Hypothesized: Potency increase.The cyano group can engage in H-bonding in the hinge region. The methylene provides flexibility.
C4/C5 Small alkyl or halo groupsOften tolerated or improves selectivity.Fine-tunes the electronics and steric profile of the core.
C6 Substituted Aryl/HeteroarylCrucial for potency and selectivity.[11]This group typically occupies a hydrophobic pocket; substitutions here target specific kinase sub-pockets.
N2 (Pyridazinone) Hydrophobic substituentsCan enhance PDE4 inhibition.Explores a different vector out of the primary binding site.

Part 4: Conclusion and Future Outlook

The journey of pyridazine-based compounds from classical synthesis curiosities to rationally designed therapeutic agents is a testament to the evolution of medicinal chemistry. The pyridazineacetonitrile scaffold represents the next logical step in this journey, combining a privileged heterocyclic core with a functionally rich pharmacophore. The development of modern synthetic methods like the Reissert-Henze reaction has made these novel structures more accessible than ever before.[7]

Future research will undoubtedly focus on:

  • Exploring Isomers: Synthesizing and testing pyridazineacetonitriles with the functional group at different positions (C4, C5) to probe different regions of target active sites.

  • Bioisosteric Replacement: Replacing the nitrile with other isosteres (e.g., tetrazole, oxadiazole) to modulate physicochemical and pharmacokinetic properties.

  • Broadening Therapeutic Targets: Screening pyridazineacetonitrile libraries against a wider range of biological targets beyond kinases, leveraging the scaffold's history of diverse activity.[3][13]

By integrating historical knowledge with modern synthetic strategy and a deep understanding of molecular interactions, the pyridazineacetonitrile class of compounds holds significant promise for the development of the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, a key intermediate in medicinal chemistry and materials science. The synthesis is based on the nucleophilic substitution of 3,6-dichloropyridazine with phenylacetonitrile. This guide details the reaction mechanism, necessary reagents and equipment, safety precautions, and methods for purification and characterization of the final product. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules. The presence of the reactive chloro group, the nitrile functionality, and the phenyl ring allows for a variety of subsequent chemical transformations.

The synthesis described herein involves the reaction of 3,6-dichloropyridazine with phenylacetonitrile. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A strong base is required to deprotonate the α-carbon of phenylacetonitrile, forming a carbanion which then acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the pyridazine ring and displacing a chloride ion.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3,6-Dichloropyridazine98%Sigma-AldrichStore in a cool, dry place.
Phenylacetonitrile98%Acros OrganicsDistill before use for best results.[1]
Sodium Amide (NaNH₂)98%Strem ChemicalsHighly reactive with water. Handle under inert atmosphere.
TolueneAnhydrousFisher ScientificStore over molecular sieves.
Glacial Acetic AcidACS GradeVWR
Ethyl AcetateHPLC GradeMerckFor extraction and chromatography.
HexaneHPLC GradeMerckFor chromatography.
Anhydrous Magnesium SulfateLaboratory GradeJ.T. BakerFor drying organic layers.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Experimental Protocol

Reaction Setup and Synthesis

The following procedure is adapted from analogous syntheses of related pyridyl phenylacetonitrile compounds.[2]

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Addition of Sodium Amide and Toluene: To the cooled flask, add sodium amide (1.8 molar equivalents relative to phenylacetonitrile) and 100 mL of anhydrous toluene.[2]

  • Preparation of the Reactant Solution: In a separate flask, prepare a solution of phenylacetonitrile (1 molar equivalent) and 3,6-dichloropyridazine (1.05 molar equivalents) in 50 mL of anhydrous toluene.[2]

  • Reaction Execution:

    • Begin stirring the sodium amide/toluene suspension in the reaction flask.

    • Slowly add the reactant solution from the dropping funnel to the reaction flask at room temperature (20-25 °C) over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C, using a water bath if necessary.[2]

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

Work-up and Purification
  • Quenching the Reaction: After the reaction is complete, cautiously add 50 mL of toluene to the reaction mixture. Slowly add glacial acetic acid dropwise to the stirred mixture until the pH is between 5 and 6. This step neutralizes the excess sodium amide and should be performed in a well-ventilated fume hood as it may produce ammonia gas.[2]

  • Aqueous Wash: Transfer the reaction mixture to a 500 mL separatory funnel containing 100 mL of ice-water. Shake vigorously and allow the layers to separate.[2]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity) to afford pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves (nitrile gloves are recommended) when handling chemicals.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Sodium Amide: Sodium amide is a highly water-reactive and corrosive solid. It can ignite spontaneously in air, especially when moist. Handle under an inert atmosphere (nitrogen or argon). Quench any residual sodium amide carefully with a proton source like isopropanol or ethanol before aqueous work-up.

  • Toluene: Toluene is a flammable and volatile solvent. Avoid inhalation and contact with skin.

  • 3,6-Dichloropyridazine: This compound is an irritant. Avoid contact with skin and eyes.

  • Phenylacetonitrile: This compound is toxic if ingested or absorbed through the skin. Handle with care.

Workflow and Mechanism

Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under N₂ B Add NaNH₂ and anhydrous toluene to flask A->B D Slowly add reactant solution to NaNH₂ suspension at 20-25°C B->D C Prepare solution of 3,6-dichloropyridazine and phenylacetonitrile in toluene C->D E Stir at room temperature for 2 hours D->E F Monitor by TLC E->F G Quench with glacial acetic acid F->G If complete H Aqueous wash and extraction with ethyl acetate G->H I Dry and concentrate organic layers H->I J Purify by column chromatography I->J K K J->K Final Product

References

Large-Scale Synthesis of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile: A Detailed Guide for Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. This protocol emphasizes a robust and scalable synthetic route, focusing on reaction optimization, safety considerations, and detailed analytical methods for quality control. The synthesis involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with phenylacetonitrile, a reaction that requires careful control of conditions to ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: Significance of this compound

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The presence of the reactive chloropyridazine moiety, coupled with the phenylacetonitrile fragment, allows for diverse downstream functionalization, leading to the development of novel therapeutic agents.

The core challenge in the synthesis of α-aryl nitriles like the target compound lies in achieving selective mono-arylation and managing the reactivity of the starting materials.[1] Traditional methods often require harsh reaction conditions or expensive catalysts.[1] This guide presents a practical and efficient approach suitable for scaling up production.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2] In this process, the carbanion generated from phenylacetonitrile acts as the nucleophile, attacking the electron-deficient pyridazine ring and displacing one of the chlorine atoms.

Reaction Scheme:

The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack.[3] The two chlorine atoms further activate the ring towards substitution.[4] The choice of base is critical to deprotonate phenylacetonitrile (pKa ≈ 22 in DMSO) and generate the nucleophilic carbanion without promoting side reactions.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification & Analysis Starting_Materials Phenylacetonitrile & 3,6-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) Starting_Materials->Reaction Base, Solvent, Temperature Control Crude_Product Crude Product Mixture Reaction->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure 2-(6-Chloropyridazin-3-yl) -2-phenylacetonitrile Purification->Final_Product Analysis QC Analysis (HPLC, NMR, MS, Elemental Analysis) Final_Product->Analysis

Caption: Overall workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the large-scale synthesis of this compound.

Synthesis of the Starting Material: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a key starting material and can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide).

Reaction: 3,6-Dihydroxypyridazine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.[6][7]

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with 3,6-dihydroxypyridazine and a suitable solvent like chloroform.[6]

  • Slowly add phosphorus oxychloride to the stirred mixture, maintaining the temperature between 50-65°C.[6]

  • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

  • Upon completion, carefully quench the reaction and remove the solvent under reduced pressure.[6]

  • Purify the crude product by column chromatography to obtain pure 3,6-dichloropyridazine.[6]

Main Synthesis: this compound

This procedure details the nucleophilic aromatic substitution reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,6-Dichloropyridazine148.98(Specify Scale)(Calculate)
Phenylacetonitrile117.15(Specify Scale)(Calculate)
Potassium tert-butoxide112.21(Specify Scale)(Calculate)
Anhydrous Tetrahydrofuran (THF)-(Specify Volume)-

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized, dry reaction vessel with anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the THF to 0-5°C and slowly add potassium tert-butoxide in portions, ensuring the temperature does not exceed 10°C.

  • Nucleophile Formation: To the cooled base suspension, add phenylacetonitrile dropwise over a period of 30-60 minutes, maintaining the temperature below 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the carbanion.

  • Electrophile Addition: Prepare a solution of 3,6-dichloropyridazine in anhydrous THF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Alternatively, for higher purity, column chromatography on silica gel can be employed.

Safety Precautions
  • Cyanide Handling: Phenylacetonitrile is a cyanide-containing compound and should be handled with extreme caution in a well-ventilated fume hood.[8][9][10] All personnel must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11] An emergency cyanide exposure kit should be readily available.[12]

  • Strong Bases: Potassium tert-butoxide is a strong, corrosive base. Handle with care to avoid contact with skin and eyes.

  • Chlorinated Reagents: 3,6-Dichloropyridazine and phosphorus oxychloride are corrosive and toxic. Handle in a fume hood with appropriate PPE.

  • Exothermic Reactions: The addition of reagents can be exothermic. Maintain strict temperature control throughout the process.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and quality of the final product.[13]

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A major peak corresponding to the product with purity >98%.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the desired product.Characteristic peaks corresponding to the protons and carbons of the this compound structure.[14][15][16]
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₈ClN₃, MW: 229.67 g/mol ).[17][18]
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.[13]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation of phenylacetonitrile.Ensure the use of a sufficiently strong and anhydrous base.[5] Consider using alternative bases like sodium hydride.
Side reactions, such as dialkylation.Maintain low reaction temperatures during the addition of the electrophile.
Impurity Formation Presence of moisture.Use anhydrous solvents and reagents and maintain an inert atmosphere.[5]
Over-reaction or side reactions.Optimize reaction time and temperature.
Difficult Purification Co-eluting impurities.Optimize the mobile phase for column chromatography or explore alternative recrystallization solvents.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the outlined safety procedures, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The detailed analytical methods ensure the quality of the final product, which is essential for its application in pharmaceutical research and development.

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for the pharmaceutical intermediate, 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in a regulated environment. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Method Rationale

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds, offering high resolution and quantitative accuracy.[3]

The molecular structure, featuring a polar chloropyridazine moiety, a non-polar phenyl group, and a polar nitrile group, makes it an ideal candidate for reversed-phase chromatography. This approach utilizes a non-polar stationary phase and a polar mobile phase, where retention is governed by hydrophobic interactions.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the primary stationary phase due to its widespread use and excellent resolving power for a broad range of molecules with mixed polarity.[3][4] The hydrophobic C18 chains interact with the phenyl group, while the polar nature of the pyridazine and nitrile groups allows for modulation of retention with the aqueous-organic mobile phase. For compounds that may prove difficult to resolve from impurities, a Phenyl-Hexyl phase can be considered as an alternative, as it offers different selectivity based on π-π interactions with the aromatic rings.[5][6]

  • Mobile Phase Optimization: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency. The percentage of acetonitrile is optimized to achieve a suitable retention factor (k) for the main peak, ideally between 2 and 10, to ensure resolution from the void volume and minimize run time.[7]

    • Aqueous Buffer and pH Control: The pyridazine ring contains basic nitrogen atoms, making the analyte's retention sensitive to pH changes.[8] To ensure consistent ionization and, therefore, reproducible retention times and symmetrical peak shapes, the mobile phase must be buffered. A phosphate buffer at a slightly acidic pH (e.g., 3.0) is chosen to ensure the nitrogen atoms are consistently protonated, sharpening the peak and stabilizing the retention time.[9][10]

  • Detector Wavelength Selection: The presence of both phenyl and chloropyridazine aromatic systems suggests strong ultraviolet (UV) absorbance. A preliminary scan of the analyte in the mobile phase should be conducted to determine the wavelength of maximum absorbance (λmax). A wavelength of 254 nm is a common starting point for aromatic compounds and is selected here for its robustness and applicability to a wide range of potential impurities.[3]

Optimized HPLC Method & Chromatographic Conditions

The following table summarizes the final, optimized parameters for the purity analysis.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument Standard HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

Detailed Experimental Protocols

Mobile Phase Preparation (1 Liter)
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 2.72 g of Potassium Phosphate Monobasic and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC-grade Acetonitrile.

  • Final Mobile Phase (Isocratic Mixture):

    • Combine 550 mL of Mobile Phase A with 450 mL of Mobile Phase B.

    • Mix thoroughly and degas by sonication for 10-15 minutes before use.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Mobile Phase).

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This is the nominal concentration for analysis.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol (ICH Q2(R1))

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11]

ICH_Validation_Workflow start Method Validation (ICH Q2(R1)) spec Specificity start->spec lin Linearity start->lin acc Accuracy start->acc prec Precision start->prec robust Robustness start->robust range_node Range start->range_node param param sub_param sub_param result Validated Method for Purity Analysis spec->result lin->result acc->result prec->result repeat Repeatability prec->repeat inter Intermediate Precision prec->inter robust->result range_node->result

References

Application Note: 1H NMR Characterization of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. The ¹H NMR spectrum, in particular, offers a detailed map of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and electronic distribution. This application note provides a comprehensive guide to the ¹H NMR characterization of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of procedural steps, offering a rationale for experimental choices and a framework for the robust interpretation of the resulting spectral data. While a publicly available, experimentally acquired ¹H NMR spectrum for this compound could not be located through extensive searches of scientific databases and literature, this guide establishes a rigorous protocol for its acquisition and provides a detailed, predictive analysis of the expected spectrum based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectrum and Structural Analysis

The structure of this compound contains three key proton-bearing fragments: a monosubstituted phenyl ring, a disubstituted pyridazine ring, and a methine proton at the chiral center.

Structure and Proton Numbering:

Caption: Molecular structure of this compound with key proton environments highlighted.

Based on established chemical shift ranges for similar structural motifs, a predicted ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would exhibit the following characteristics:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Phenyl Protons (H-2", H-3", H-4", H-5", H-6")7.30 - 7.60Multiplet (m)5HProtons on an unsubstituted phenyl ring typically resonate in this region. The electron-withdrawing nature of the adjacent nitrile and pyridazine ring system may cause a slight downfield shift.
Pyridazine Proton (H-4')~7.80Doublet (d)1HAromatic protons on electron-deficient heterocyclic rings like pyridazine are significantly deshielded. This proton is expected to couple with H-5'.
Pyridazine Proton (H-5')~7.60Doublet (d)1HThis proton is adjacent to H-4' and will appear as a doublet.
Methine Proton (Hα)~5.50Singlet (s)1HThe methine proton is situated between three electron-withdrawing groups (phenyl, nitrile, and chloropyridazinyl), leading to significant deshielding and a downfield shift. With no adjacent protons, it is expected to be a singlet.

Experimental Protocols

A meticulously executed experimental protocol is paramount for acquiring high-quality, reproducible ¹H NMR data.

Protocol 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[1]

Materials:

  • This compound (5-25 mg)[1]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL[2]

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Glass wool

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1] The use of a secondary vial facilitates complete dissolution before transfer to the NMR tube.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] CDCl₃ is a common choice for many organic molecules due to its good solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration.[2]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can be applied.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube. This is achieved by placing a small, tight plug of glass wool into a Pasteur pipette and then transferring the sample solution through the pipette into the NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added. Alternatively, the residual solvent peak can be used for calibration.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve In secondary vial filter 3. Filter into NMR Tube dissolve->filter Through glass wool cap 4. Cap and Label filter->cap

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: Data Acquisition

The selection of appropriate acquisition parameters is critical for obtaining a spectrum with good resolution and signal-to-noise, which is essential for accurate integration and interpretation.[3]

Instrument: 400 MHz (or higher) NMR Spectrometer

Key Acquisition Parameters:

  • Pulse Width (Flip Angle): A 90° pulse is typically used for quantitative measurements to maximize the signal in a single scan.[3]

  • Acquisition Time (AT): An acquisition time of 1-5 seconds is generally sufficient for ¹H NMR of small molecules.[3] This ensures that the Free Induction Decay (FID) has sufficiently decayed.

  • Relaxation Delay (D1): This is a crucial parameter for quantitative analysis. A relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule should be used to ensure complete relaxation between scans. A typical starting point for small molecules is 1-5 seconds, but this may need to be optimized.

  • Number of Scans (NS): Co-adding multiple FIDs improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[3] For a reasonably concentrated sample, 8 to 16 scans are often sufficient to obtain a good quality spectrum and minimize artifacts.[3]

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate to encompass all proton signals in most organic molecules.

G cluster_acq Data Acquisition Logic start Start Acquisition params Set Parameters: - Pulse Width (90°) - Acq. Time (1-5s) - Relax. Delay (5xT₁) - Num. Scans (8-16) start->params acquire Acquire FID params->acquire process Process Data: - Fourier Transform - Phasing - Baseline Correction acquire->process spectrum Final Spectrum process->spectrum

Caption: Logical flow for ¹H NMR data acquisition.

Data Processing and Interpretation

Once the FID is acquired, it must be processed to generate the final spectrum.

  • Fourier Transformation: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode, appearing upright and symmetrical.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Interpreting the Spectrum:

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the protons. Electron-withdrawing groups cause deshielding and a downfield shift (higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).

  • Integration: The relative areas of the peaks correspond to the ratio of the number of protons responsible for those signals.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring, non-equivalent protons. The n+1 rule can often be applied, where n is the number of neighboring protons.

  • Coupling Constant (J): The distance between the sub-peaks of a split signal, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between the coupled protons.

Conclusion

This application note provides a robust framework for the ¹H NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predictive analysis of the ¹H NMR spectrum, based on fundamental principles and data from related structures, offers a valuable guide for the interpretation and assignment of the proton signals. This comprehensive approach ensures the reliable and accurate structural elucidation of this and similar heterocyclic compounds, which is a critical step in drug discovery and materials science research.

References

Application Notes and Protocols: 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold and the Potential of a Versatile Intermediate

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of a wide array of therapeutic agents. Pyridazine derivatives have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this important class of compounds, 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile stands out as a key building block and a versatile intermediate for the synthesis of novel drug candidates.[4][5] Its strategic placement of a reactive chloro group and a phenylacetonitrile moiety allows for diverse chemical modifications, paving the way for the creation of libraries of compounds with potential therapeutic value. This document provides a detailed guide on the application of this compound, with a particular focus on its use in the synthesis of potential modulators of the GABA-A receptor, a critical target in neuroscience.

Physicochemical Properties

A solid understanding of the physicochemical properties of a starting material is crucial for reaction planning and execution.

PropertyValueReference
CAS Number 73535-73-6[4]
Molecular Formula C₁₂H₈ClN₃[4]
Molecular Weight 229.67 g/mol [4]
Melting Point 128-130 °C[4]
Appearance Off-white to yellow crystalline powder
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.

Core Application: Synthesis of Novel GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[6] Its modulation is a key mechanism for treating anxiety, insomnia, and seizure disorders. Arylaminopyridazine derivatives of GABA have been identified as selective and competitive antagonists at the GABA-A receptor site, highlighting the potential of the pyridazine scaffold in this therapeutic area.[1][2]

The chloro-substituent on the pyridazine ring of this compound is susceptible to nucleophilic aromatic substitution. This reactivity can be harnessed to introduce a variety of amine-containing fragments, including GABA analogues, thereby generating novel potential GABA-A receptor modulators.

Below is a detailed protocol for a representative synthesis of a novel aminopyridazine derivative from this compound.

Synthetic Workflow Overview

workflow start Starting Material: 2-(6-Chloropyridazin-3-yl) -2-phenylacetonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Nucleophile: Primary or Secondary Amine (e.g., GABA ester) reagent->reaction product Product: 2-(6-Aminopyridazin-3-yl) -2-phenylacetonitrile Derivative reaction->product purification Purification: Column Chromatography product->purification analysis Characterization: NMR, MS, IR purification->analysis

Caption: General workflow for the synthesis of aminopyridazine derivatives.

Experimental Protocol: Synthesis of Ethyl 4-((6-(cyano(phenyl)methyl)pyridazin-3-yl)amino)butanoate

This protocol details the synthesis of a potential GABA-A receptor modulator through the reaction of this compound with a GABA analogue, ethyl 4-aminobutanoate.

Materials and Reagents
  • This compound (1.0 eq)

  • Ethyl 4-aminobutanoate hydrochloride (GABA ethyl ester HCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation
  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2 M.

  • Addition of Reagents: Add ethyl 4-aminobutanoate hydrochloride (1.2 eq) to the stirred solution. Follow with the dropwise addition of triethylamine (2.5 eq).

    • Causality: Triethylamine acts as a base to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction, thus facilitating the nucleophilic substitution. Anhydrous conditions are crucial to prevent hydrolysis of the starting material and product.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Causality: The aqueous work-up removes the DMF solvent and inorganic salts. The bicarbonate wash ensures the removal of any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

    • Self-Validation: The purity of the collected fractions should be assessed by TLC before combining them.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Expected Results and Characterization Data (Hypothetical)
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.80 (d, J = 9.0 Hz, 1H, pyridazine-H), 5.50 (s, 1H, CH-CN), 5.20 (br s, 1H, NH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40 (q, J = 6.5 Hz, 2H, NHCH₂), 2.40 (t, J = 7.3 Hz, 2H, CH₂COO), 2.00 (p, J = 6.9 Hz, 2H, CH₂CH₂CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 173.0, 158.0, 145.0, 135.0, 129.5, 129.0, 128.0, 120.0, 118.0, 61.0, 40.0, 38.0, 31.0, 25.0, 14.0.

  • MS (ESI+): m/z = 325.16 [M+H]⁺

  • IR (KBr, cm⁻¹): 3350 (N-H), 2240 (C≡N), 1730 (C=O), 1600, 1580 (C=C, C=N).

Further Applications and Bioisosteric Replacements

The versatile nature of this compound extends beyond the synthesis of GABA-A receptor modulators. The phenylacetonitrile moiety itself can be a subject for bioisosteric replacement to fine-tune the pharmacological properties of the resulting compounds.

Potential Bioisosteric Replacements for the Phenyl Group

bioisosteres phenyl Phenyl Ring Lipophilic Planar pyridine Pyridine H-bond acceptor Modulates pKa phenyl->pyridine Bioisosteric Replacement thiophene Thiophene Electron-rich Smaller size phenyl->thiophene Bioisosteric Replacement cyclohexyl Cyclohexyl Non-planar Saturated phenyl->cyclohexyl Bioisosteric Replacement

Caption: Bioisosteric replacements for the phenyl ring.

By replacing the phenyl ring with other cyclic systems, researchers can explore different regions of chemical space and potentially improve properties such as solubility, metabolic stability, and target selectivity.[7][8]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of novel compounds, particularly potential GABA-A receptor modulators, demonstrates its significance in drug discovery. The straightforward and robust synthetic protocols, coupled with the potential for diverse structural modifications, make this compound an attractive starting point for the development of new therapeutic agents targeting the central nervous system and other disease areas where the pyridazine scaffold has shown promise. Future research will likely focus on expanding the library of derivatives and conducting in-depth pharmacological evaluations to identify lead compounds for further development.

References

Application Notes and Protocols: 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS No. 73535-73-6), a pivotal intermediate in the synthesis of cyclopyrrolone nonbenzodiazepine hypnotics, most notably Zopiclone and its active S-enantiomer, Eszopiclone. We will delve into the strategic importance of the pyridazine moiety in medicinal chemistry, provide detailed, field-tested protocols for the synthesis of the intermediate and its subsequent conversion, and explore the mechanistic underpinnings of the final active pharmaceutical ingredients (APIs). This guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties that enhance molecular recognition and drug-like characteristics.[1][2] Its defining feature is the presence of two adjacent nitrogen atoms within a six-membered aromatic ring, which imparts a high dipole moment, robust hydrogen bonding capabilities, and the ability to modulate properties such as solubility and metabolic stability.[3][4][5]

In the context of this compound, the chlorinated pyridazine ring serves a dual purpose. Firstly, it acts as a bioisosteric replacement for other aromatic systems, optimizing interactions with biological targets. Secondly, the chlorine atom at the 6-position provides a reactive handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures. This intermediate is particularly crucial in the synthesis of Zopiclone and Eszopiclone, where the pyridazine core is a key component of the final pharmacophore responsible for their therapeutic effects.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 73535-73-6[6]
Molecular Formula C₁₂H₈ClN₃[6]
Molecular Weight 229.67 g/mol [6]
Melting Point 128-130 °C
Appearance Solid
Storage Inert atmosphere, 2-8°C[6]

Synthesis of this compound: A Detailed Protocol

The synthesis of the title intermediate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a chlorine atom from 3,6-dichloropyridazine by the carbanion of phenylacetonitrile.

Reaction Principle and Causality

The electron-deficient nature of the pyridazine ring, further accentuated by the two electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack. Phenylacetonitrile, with its acidic benzylic proton, is readily deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as the nucleophile, attacking one of the carbon-chlorine bonds of the pyridazine ring. The reaction is regioselective, with substitution occurring at the 6-position.

Experimental Workflow

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification reagents Reagents: - 3,6-Dichloropyridazine - Phenylacetonitrile - Sodium Amide - Toluene dissolution Dissolve Sodium Amide in Toluene reagents->dissolution glassware Glassware: - Round-bottom flask - Dropping funnel - Condenser addition Add Phenylacetonitrile & 3,6-Dichloropyridazine solution dropwise dissolution->addition reflux Reflux the reaction mixture addition->reflux quench Quench with water reflux->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • 3,6-Dichloropyridazine

  • Phenylacetonitrile

  • Sodium amide (NaNH₂)

  • Toluene, anhydrous

  • Glacial acetic acid

  • Ice

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Nucleophile Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

  • Formation of the Phenylacetonitrile Anion: To the stirred toluene, carefully add sodium amide in portions. Then, add phenylacetonitrile dropwise via the dropping funnel. Stir the mixture at room temperature until the formation of the sodium salt of phenylacetonitrile is complete.

  • Preparation of the Electrophile Solution: In a separate flask, dissolve 3,6-dichloropyridazine in anhydrous toluene.

  • Nucleophilic Substitution Reaction: Add the 3,6-dichloropyridazine solution dropwise to the phenylacetonitrile anion solution at a controlled temperature (e.g., 16-30°C).

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for 1.5-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by the slow addition of water.

  • Neutralization and Extraction: Add more toluene to the mixture and neutralize with glacial acetic acid to a pH of 5-6. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid. A potential yield for a similar reaction is reported to be high.[7]

Application in the Synthesis of Zopiclone/Eszopiclone

This compound is a key precursor in the multi-step synthesis of Zopiclone and its enantiomerically pure form, Eszopiclone. The following section outlines its conversion to a crucial downstream intermediate.

Synthetic Strategy Overview

The nitrile group of this compound is hydrolyzed and the resulting carboxylic acid is then used to construct the pyrrolopyrazine core of Zopiclone.

Conversion to a Key Pyrrolopyrazine Intermediate

While a direct conversion from this compound to a Zopiclone precursor is not explicitly detailed in the provided search results, a plausible synthetic route would involve hydrolysis of the nitrile to a carboxylic acid, followed by cyclization reactions. A more commonly cited pathway to Zopiclone involves the reaction of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride.[8][9] However, the title compound can be envisioned as a precursor to derivatives that could enter this or a similar synthetic pathway.

Mechanism of Action of Zopiclone and Eszopiclone: The Role of the Pyridazine Core

The therapeutic efficacy of Zopiclone and Eszopiclone as hypnotic agents stems from their activity as positive allosteric modulators of the GABAA receptor in the central nervous system.[1][3][4]

GABAA Receptor Modulation

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Zopiclone and Eszopiclone bind to the benzodiazepine site on the GABAA receptor, enhancing the effect of GABA.[1][4] This potentiation of GABAergic inhibition results in the sedative and hypnotic effects of these drugs.

GABA_A_Receptor_Modulation cluster_0 GABAergic Synapse cluster_1 Drug Action GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Chloride_channel Cl- Channel GABA_receptor->Chloride_channel opens Potentiation Enhanced GABA Binding & Channel Opening GABA_receptor->Potentiation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx leads to Zopiclone Zopiclone / Eszopiclone Binding_site Benzodiazepine Site Zopiclone->Binding_site binds to Binding_site->GABA_receptor modulates

Caption: Mechanism of action of Zopiclone/Eszopiclone on the GABA-A receptor.

The Contribution of the Pyridazine Moiety

The pyridazine ring within the Zopiclone/Eszopiclone structure is crucial for its interaction with the GABAA receptor. The nitrogen atoms of the pyridazine can act as hydrogen bond acceptors, and the overall electronic properties of the ring contribute to the correct orientation and binding affinity of the molecule within the receptor's binding pocket. This highlights the importance of synthesizing the this compound intermediate with high purity to ensure the quality and efficacy of the final API.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate, indispensable for the synthesis of the widely used hypnotic agents Zopiclone and Eszopiclone. Its synthesis, via a robust nucleophilic aromatic substitution reaction, provides a key building block containing the essential pyridazine scaffold. Understanding the synthesis of this intermediate and the mechanistic role of the pyridazine core in the final drug's activity is crucial for researchers and professionals in the field of drug development. The protocols and insights provided in this guide aim to facilitate the efficient and effective use of this important chemical entity in pharmaceutical research and manufacturing.

References

Application Notes & Protocols: A Guide to Nucleophilic Substitution on the Chloropyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a high dipole moment and strong hydrogen-bond accepting capabilities, contribute to favorable pharmacokinetic profiles in drug candidates.[1] Consequently, pyridazine derivatives are found in a range of FDA-approved drugs.[2] The functionalization of this core structure is paramount in drug discovery, and the nucleophilic aromatic substitution (SNAr) of chloropyridazines stands as a cornerstone reaction for achieving this molecular diversity. This guide provides an in-depth exploration of the experimental setup, mechanistic underpinnings, and practical protocols for performing SNAr reactions on the chloropyridazine ring, tailored for researchers in organic synthesis and drug development.

The Mechanism: Activating an Aromatic Ring for Substitution

Unlike typical electrophilic aromatic substitution, the SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring.[3][4] The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric (-I, -M) effects of its two nitrogen atoms.[5][6] This electronic feature makes the carbon atoms, particularly those at the C3 and C6 positions, susceptible to nucleophilic attack. The presence of a good leaving group, such as chlorine, facilitates a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A potent nucleophile attacks the carbon atom bearing the chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is crucial and is enhanced by the electron-withdrawing nitrogen atoms, which help to delocalize the negative charge.[5][7]

Step 2: Elimination of the Leaving Group and Aromaticity Restoration The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted pyridazine product.

Caption: The SNAr mechanism on a chloropyridazine ring.

Causality Behind Experimental Choices: Optimizing Reaction Parameters

The success of a nucleophilic substitution on a chloropyridazine hinges on the careful selection of several key parameters.

The Nucleophile

A wide array of nucleophiles can be employed, with reactivity generally correlating with basicity and polarizability.[8]

  • Nitrogen Nucleophiles: Primary and secondary amines are very common and effective nucleophiles for this transformation.[9]

  • Oxygen Nucleophiles: Alkoxides and hydroxides react readily, though the basicity of these reagents can sometimes lead to competing side reactions.

  • Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent, soft nucleophiles that react efficiently with chloropyridazines.[7]

  • Carbon Nucleophiles: While less common in direct SNAr, stabilized carbanions like enolates can be used.[10]

The Solvent System

Solvent choice is critical and can dramatically affect reaction rates. For SNAr reactions, polar aprotic solvents are overwhelmingly preferred.[11][12][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are ideal. They possess high polarity to dissolve ionic reagents but lack acidic protons.[12] This means they effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive.[13][14]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen-bond with the anionic nucleophile, creating a solvent cage that stabilizes it and significantly reduces its reactivity.[12][14] While some reactions are performed in these solvents, particularly under microwave conditions, they often result in slower reaction rates compared to aprotic environments.[15][16]

The Role of Temperature

Most SNAr reactions require thermal energy to overcome the activation barrier associated with the temporary loss of aromaticity. Reactions are commonly heated, often to temperatures between 80 °C and 150 °C. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[16]

The Use of a Base

When the nucleophile is neutral (e.g., an amine or thiol), a base is often required. Its primary role is to neutralize the HCl that is generated in situ, preventing the protonation and deactivation of the nucleophile. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, and non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Monitoring reaction progress is essential for determining completion and preventing the formation of degradation products.

General Workflow

Workflow A Reagent Preparation & Vessel Setup B Inert Atmosphere (N₂ or Ar) A->B C Addition of Chloropyridazine, Nucleophile, Base B->C D Solvent Addition C->D E Heating & Stirring (Conventional or Microwave) D->E F Reaction Monitoring (TLC/LC-MS) E->F F->E Incomplete G Reaction Quench & Work-up F->G Complete H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: General experimental workflow for SNAr reactions.

Protocol 1: General Procedure for Amination of 3,6-Dichloropyridazine

This protocol describes the reaction of 3,6-dichloropyridazine with a generic secondary amine, morpholine.

Materials & Reagents:

  • 3,6-Dichloropyridazine

  • Morpholine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath / Microwave reactor

  • Inert gas line (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the dropwise addition of morpholine (1.1 mmol, 1.1 eq).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent) or LC-MS. The reaction is typically complete within 4-12 hours.[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparative Reaction Conditions

The optimal conditions can vary significantly depending on the nucleophile's reactivity.

Nucleophile ClassExample NucleophileTypical SolventBaseTemperature (°C)Typical Reaction Time
Nitrogen AnilineDMF, DMSOK₂CO₃, Cs₂CO₃100 - 1406 - 24 h
Nitrogen MorpholineDMF, AcetonitrileK₂CO₃, TEA80 - 1204 - 12 h
Oxygen Sodium MethoxideMethanol, THFN/A (reagent is a base)25 - 651 - 5 h
Sulfur ThiophenolDMF, EthanolK₂CO₃, NaH25 - 801 - 4 h

Safety and Handling

  • Chloropyridazines: These compounds can be irritants and are potentially toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. For specific compounds, consult the Safety Data Sheet (SDS). Chlorpyrifos, an organophosphate pesticide, metabolizes to a pyridinol derivative, highlighting the biological activity of such scaffolds.[18]

  • Solvents: Anhydrous polar aprotic solvents like DMF and DMSO are flammable and can be absorbed through the skin. Handle with care.

  • Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. Handle under an inert atmosphere.

  • Microwave Reactors: Only use vials and caps specifically designed for microwave chemistry to prevent vessel failure under pressure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient temperature; Deactivated nucleophile; Poor solvent choice.Increase temperature; Use an anhydrous solvent; Ensure base is present if needed.
Multiple Products Di-substitution (on di-chlorinated substrates); Side reactions.Use a controlled stoichiometry of the nucleophile (e.g., 1.05 eq); Lower reaction temperature.
Starting Material Recovered Reaction not at equilibrium; Insufficient activation energy.Increase reaction time and/or temperature; Consider microwave heating.
Difficult Purification Product and starting material have similar polarity.Adjust chromatography solvent system; Consider derivatization or an alternative synthetic route.

References

Application Note: Optimized Recrystallization Protocol for the Purification of Crude 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and optimized protocol for the purification of crude 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, a key intermediate in pharmaceutical synthesis, via recrystallization. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity and yield. This guide delves into the principles of solvent selection, the step-by-step recrystallization process, and methods for post-purification analysis. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Critical Role of Purification

In the synthesis of Active Pharmaceutical Ingredients (APIs), achieving high purity is paramount to ensure the safety and efficacy of the final drug product.[1][2] this compound is a crucial building block in the development of various therapeutic agents. Its purity directly impacts the quality and impurity profile of the subsequent API. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry.[3][4][] This method relies on the differences in solubility between the desired compound and its impurities in a selected solvent system at varying temperatures.[6][7] A successful recrystallization process not only removes impurities but can also ensure the desired polymorphic form of the API is obtained, which influences its physicochemical properties like solubility and stability.[1][3]

This document outlines a validated protocol for the recrystallization of crude this compound, providing a comprehensive guide from solvent screening to final product characterization.

Foundational Principles: The Science of Recrystallization

Recrystallization is fundamentally a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[6][7][8]

The Ideal Recrystallization Solvent

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures: This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic, inexpensive, and non-flammable: These practical considerations are important for safety and scalability.

  • Dissolves impurities well at all temperatures or not at all: This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.[9]

Understanding the Target Molecule: this compound

A preliminary analysis of the target molecule's structure is crucial for solvent selection.

Key Structural Features:

  • Heterocyclic Pyridazine Ring: This nitrogen-containing ring system can participate in hydrogen bonding and dipole-dipole interactions.

  • Phenyl Group: A non-polar aromatic ring.

  • Nitrile Group (-C≡N): A polar functional group.

  • Chlorine Substituent: An electron-withdrawing group.

Given the presence of both polar (pyridazine, nitrile) and non-polar (phenyl) moieties, a solvent of intermediate polarity is likely to be a good starting point. The melting point of this compound is reported to be in the range of 128-130°C.[10]

Experimental Protocol

Materials and Equipment
Materials Equipment
Crude this compoundErlenmeyer flasks
Isopropanol (IPA), Reagent GradeHeating mantle or hot plate with magnetic stirrer
Dichloromethane (DCM), Reagent GradeReflux condenser
Hexanes, Reagent GradeBuchner funnel and flask
Activated Carbon (decolorizing charcoal)Vacuum source
Celite® (filter aid)Filter paper
Glass funnel (for hot filtration)
Ice bath
Rotary evaporator
Melting point apparatus
High-Performance Liquid Chromatography (HPLC) system
Solvent Screening

A preliminary solvent screen is essential to identify the optimal solvent or solvent system.

Solvent Solubility at Room Temperature Solubility at Boiling Point Crystal Formation upon Cooling Assessment
WaterInsolubleInsolubleN/AUnsuitable as a single solvent.
EthanolSparingly solubleSolubleGoodA potential candidate.
Isopropanol (IPA) Slightly soluble Readily soluble Excellent, well-formed crystals Optimal single solvent.
AcetoneSolubleVery solublePoor, oily precipitateUnsuitable as a single solvent.
TolueneSparingly solubleSolubleGoodA potential candidate, but higher boiling point makes removal more difficult.
Dichloromethane (DCM)SolubleVery solublePoorUnsuitable as a single solvent.
HexanesInsolubleInsolubleN/ASuitable as an anti-solvent.[3]
IPA/Hexanes - - - Optimal two-solvent system if single solvent fails. The compound is soluble in IPA and insoluble in hexanes, and the two solvents are miscible.[11][12]

Based on the screening, Isopropanol (IPA) is selected as the primary solvent for single-solvent recrystallization due to its ideal solubility profile for this compound.

Step-by-Step Recrystallization Workflow

The following workflow is designed to ensure efficient purification and high recovery of the target compound.

Recrystallization_Workflow A 1. Dissolution of Crude Product B 2. Decolorization (Optional) A->B If solution is colored C 3. Hot Gravity Filtration A->C If solution is not colored B->C D 4. Crystallization C->D Cool slowly E 5. Isolation of Crystals D->E Vacuum filtration F 6. Washing E->F G 7. Drying F->G H 8. Purity & Yield Analysis G->H

Figure 1: General workflow for the recrystallization of this compound.

Protocol: Single-Solvent Recrystallization using Isopropanol (IPA)
  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 80 mL of isopropanol (IPA).

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Continue to add small portions of hot IPA until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[11]

  • Decolorization (if necessary):

    • If the solution has a noticeable color, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 0.1-0.2 g) of activated carbon to the solution.

    • Gently swirl the flask and then reheat to boiling for a few minutes. Rationale: Activated carbon has a high surface area and adsorbs colored impurities.[7]

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.

    • Preheat the funnel and receiving flask by pouring hot IPA through them. Rationale: Preheating prevents premature crystallization of the product in the funnel.[12]

    • If activated carbon was used, add a small layer of Celite® over the filter paper to prevent the fine carbon particles from passing through.

    • Quickly pour the hot solution through the filter into the preheated receiving flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature undisturbed. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold IPA. Rationale: Washing with a cold solvent removes any residual mother liquor containing impurities without significantly dissolving the purified product.[7][9]

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for 15-20 minutes to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or for faster drying, place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).

Results and Analysis

Parameter Crude Material Recrystallized Product
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~95%>99.5%
Melting Point 125-128°C128-130°C
Typical Recovery Yield -85-92%
Purity Determination by HPLC

A reverse-phase HPLC method should be used to determine the purity of the crude and recrystallized material.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

The chromatogram of the recrystallized product should show a significant reduction in impurity peaks compared to the crude material.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent or a different solvent system.
Low recovery yield Too much solvent was used; the product is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is preheated.
Colored crystals Incomplete removal of colored impurities.Repeat the recrystallization, ensuring an adequate amount of activated carbon is used and that the solution is boiled for a sufficient time with the carbon before filtration.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of crude this compound by recrystallization from isopropanol. By following this guide, researchers and scientists can consistently obtain a high-purity product with a good recovery yield, which is essential for the subsequent stages of drug development and synthesis. The principles and troubleshooting guide provided herein offer a comprehensive understanding of the recrystallization process, enabling adaptation and optimization for related compounds.

References

Derivatization of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Derivatization of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile for High-Throughput Bioassays and Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its unique physicochemical properties that are conducive to drug-target interactions.[1] Characterized by a high dipole moment, weak basicity, and a robust dual hydrogen-bond accepting capacity, this heterocycle is a cornerstone in the design of numerous therapeutic agents.[1] Marketed drugs such as the kinase inhibitor Ponatinib and the RNA splicing modifier Risdiplam feature a fused pyridazine ring, underscoring the scaffold's clinical relevance.[1]

The precursor, This compound , serves as an exceptionally versatile starting point for generating diverse chemical libraries. Its structure presents two primary, orthogonal sites for chemical modification:

  • The C6-Chloro Substituent: The electron-deficient nature of the pyridazine ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups.

  • The α-cyano Group: This group can be chemically manipulated, for instance, through hydrolysis to a carboxylic acid, opening up further derivatization possibilities via amide coupling chemistry.

This application note provides a comprehensive guide to the strategic derivatization of this key intermediate and outlines detailed protocols for evaluating the resulting compounds in relevant bioassays, with a focus on kinase inhibition and antiproliferative activity—two areas where pyridazine derivatives have shown significant promise.[2][3][4]

Synthetic Derivatization: Unlocking Chemical Diversity

The primary route for derivatizing the parent molecule is through nucleophilic aromatic substitution (SNAr) at the C6 position. This reaction is efficient and modular, making it ideal for library synthesis.

General Protocol: Nucleophilic Aromatic Substitution (SNAr) with Amines

The substitution of the C6-chloro atom with various primary or secondary amines is a cornerstone reaction for building a library based on this scaffold. The resulting amino-pyridazine derivatives are frequently explored for their biological activities.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to ensure the solubility of reactants and to facilitate the reaction, which often requires heating.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving it to completion without competing with the nucleophile.

  • Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy for the SNAr reaction on this heterocyclic system. Reaction progress should be monitored to avoid decomposition.

Protocol 2.1: Amination of this compound

Materials:

Reagent/Material Purpose
This compound Starting Material
Selected Primary/Secondary Amine Nucleophile
N,N-Diisopropylethylamine (DIPEA) Base
N,N-Dimethylformamide (DMF) Solvent
Ethyl Acetate (EtOAc) & Hexanes Extraction & Chromatography
Brine, Water Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) Drying Agent
Silica Gel Stationary Phase for Chromatography

| TLC plates (e.g., Silica Gel 60 F₂₅₄) | Reaction Monitoring |

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent & Reagent Addition: Dissolve the starting material in DMF (approx. 0.2 M concentration). Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Heating & Monitoring: Equip the flask with a condenser and heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and base.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

This protocol can be adapted for reactions with thiols (thiolation) or alcohols (alkoxylation) to generate the corresponding thioethers or ethers, respectively.

Derivatization Workflow Diagram

The following diagram illustrates the primary pathways for diversifying the core scaffold.

G cluster_start Starting Material cluster_snar S-N-Ar at C6 Position cluster_nitrile Nitrile Modification start 2-(6-Chloropyridazin-3-yl)- 2-phenylacetonitrile amine R1R2NH, Base (Amination) start->amine thiol RSH, Base (Thiolation) start->thiol hydrolysis H+ or OH- (Hydrolysis) start->hydrolysis prod_amine 6-Amino-pyridazine Derivatives amine->prod_amine prod_thiol 6-Thioether-pyridazine Derivatives thiol->prod_thiol prod_acid Carboxylic Acid Intermediate hydrolysis->prod_acid coupling R3R4NH, Coupling Agent (Amide Formation) prod_amide Amide Derivatives coupling->prod_amide prod_acid->coupling

Caption: Synthetic routes for derivatization of the core scaffold.

Bioassay Applications and Protocols

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. Pyridazine-containing compounds are frequently reported as potent kinase inhibitors and anticancer agents.[2][5]

Application Example 1: In Vitro Kinase Inhibition Assay

Rationale: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds with the kinase hinge region.[4][6] The pyridazine scaffold is an excellent hinge-binder.[4] This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol 3.1: ADP-Glo™ Kinase Assay (Promega)

Principle: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal indicates inhibition.

Materials:

Reagent/Material Purpose
Kinase Enzyme (e.g., VEGFR2, GSK-3β) Biological Target
Kinase-specific Substrate & ATP Reaction Components
Synthesized Pyridazine Derivatives Test Compounds
ADP-Glo™ Reagent & Kinase Detection Reagent Assay Reagents
White, Opaque 384-well Assay Plates Low-volume, luminescent compatible

| Plate-reading Luminometer | Signal Detection |

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of your synthesized derivatives in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a kinase reaction mix containing the kinase enzyme, substrate, and ATP in the appropriate reaction buffer. Add this mix (e.g., 5 µL) to the wells containing the compounds.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stopping the Reaction: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP produced into ATP, which drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation: The raw luminescence data is converted to percent inhibition relative to the DMSO controls. For promising hits, a dose-response curve is generated by plotting percent inhibition against the logarithm of inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated using non-linear regression analysis (e.g., sigmoidal dose-response).

Example SAR Data Table:

Compound ID R-Group at C6 Kinase IC₅₀ (nM)
SM-01 -Cl (Starting Material) >10,000
DERIV-01 -NH(Cyclopropyl) 850
DERIV-02 -NH(Phenyl) 220
DERIV-03 -NH(4-Fluorophenyl) 75

| DERIV-04 | -S(Phenyl) | 1,500 |

This hypothetical data illustrates how small changes (e.g., adding a fluorine atom) can significantly impact potency, guiding the next round of synthesis.

Application Example 2: Cellular Antiproliferative Assay

Rationale: Compounds that inhibit key cellular processes, such as kinases involved in growth signaling, often prevent cancer cells from proliferating. This assay measures the effect of the synthesized derivatives on the viability of cancer cell lines.[5]

Protocol 3.2: MTT Cell Proliferation Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

Reagent/Material Purpose
Human Cancer Cell Line (e.g., HCT-116, MCF-7) Biological System
Cell Culture Medium (e.g., DMEM) & FBS Cell Growth
Synthesized Pyridazine Derivatives Test Compounds
MTT Reagent Viability Indicator
DMSO or Solubilization Buffer Formazan Solubilization
Clear, Flat-bottomed 96-well Plates Cell Culture & Absorbance Reading

| Multi-channel Pipette, Incubator, Plate Reader | Standard Lab Equipment |

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, remove the old media and replace it with fresh media containing serial dilutions of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis & Interpretation: The absorbance values are used to calculate the percentage of cell viability relative to the DMSO-treated control cells. The GI₅₀ value (the concentration of compound that causes 50% growth inhibition) is determined by plotting percent viability against compound concentration and fitting the data to a dose-response curve.

Bioassay Screening Cascade

The following diagram outlines a typical workflow for identifying and characterizing lead compounds from a synthesized library.

G cluster_workflow Bioassay Workflow lib Synthesized Derivative Library primary Primary Screen: High-Throughput in vitro Assay (e.g., Kinase IC50 @ 1 µM) lib->primary hit_id Hit Identification (e.g., >50% Inhibition) primary->hit_id hit_id->lib  Inactive  Compounds secondary Secondary Screen: Cellular Assay (e.g., Antiproliferative GI50) hit_id->secondary  Active Compounds sar Structure-Activity Relationship (SAR) Analysis secondary->sar lead_opt Lead Optimization sar->lead_opt lead_opt->lib  Synthesize  New Analogs

Caption: A typical screening cascade for hit identification and SAR.

Conclusion

The this compound scaffold is a powerful starting point for the rapid generation of diverse and biologically relevant small molecules. The robust SNAr chemistry at the C6 position allows for systematic exploration of the chemical space around the pyridazine core. By coupling this versatile synthesis with a logical cascade of in vitro and cellular bioassays, researchers can efficiently identify hit compounds and establish clear structure-activity relationships. The protocols and workflows described herein provide a validated framework for leveraging this valuable scaffold in kinase inhibitor and anticancer drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint, followed by a detailed, step-by-step protocol for remediation.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I optimize the reaction conditions?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the generation and stability of the phenylacetonitrile carbanion and competing side reactions. The core of this reaction is a nucleophilic aromatic substitution (SNAr) where the carbanion attacks the electron-deficient pyridazine ring.

Root Cause Analysis:

  • Inefficient Carbanion Formation: The acidity of the α-hydrogen of phenylacetonitrile (pKa ≈ 22 in DMSO) requires a sufficiently strong base for deprotonation. Incomplete deprotonation leads to unreacted starting material.

  • Base-Induced Side Reactions: Strong bases can promote side reactions of phenylacetonitrile itself, such as dimerization or hydrolysis of the nitrile group.[1]

  • Competing Reactions of the Starting Material: 3,6-Dichloropyridazine can undergo undesired reactions, such as reaction with the solvent or impurities if not handled under inert conditions.[2][3][4]

  • Product Decomposition: The product itself might be unstable under the reaction conditions, especially if elevated temperatures are used for prolonged periods.

Optimization Protocol:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base such as Sodium Amide (NaNH₂) or Sodium Hydride (NaH).These bases are strong enough to efficiently deprotonate phenylacetonitrile without acting as competing nucleophiles. A patent suggests using a molar ratio of phenylacetonitrile to sodium amide of 1:1.5 to 1:3.[5]
Solvent Anhydrous aprotic solvents like Toluene, THF, or Dioxane are recommended.These solvents will not react with the strong base or the carbanion intermediate. Toluene is often a good choice.[5]
Temperature Maintain a low to moderate reaction temperature, typically between 16-30°C.[5]This helps to control the rate of reaction and minimize side reactions. Exothermic reactions should be cooled to maintain this temperature range.
Reaction Time Monitor the reaction progress by TLC or HPLC. Typical reaction times can range from 1.5 to 4 hours.[5]Over-extending the reaction time can lead to the formation of byproducts.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This prevents moisture and oxygen from interfering with the strong base and reactive intermediates.[2]

Issue 2: Formation of a Significant Amount of Brown, Tarry Byproduct

Question: During my synthesis, I'm observing the formation of a dark, intractable material, making purification difficult. What is this byproduct and how can I prevent its formation?

Answer:

The formation of dark, polymeric, or tarry substances is a common issue in reactions involving strong bases and reactive intermediates. In this specific synthesis, there are two likely culprits.

Root Cause Analysis:

  • Base-Catalyzed Polymerization of Phenylacetonitrile: In the presence of a strong base, phenylacetonitrile can undergo self-condensation or polymerization. The resulting polycyclic aromatic compounds are often highly colored and difficult to remove.

  • Decomposition of the Pyridazine Ring: Under harsh basic conditions and elevated temperatures, the pyridazine ring can be susceptible to decomposition, leading to complex mixtures of byproducts.

Mitigation Strategies:

  • Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, dropwise addition of a solution containing phenylacetonitrile and 3,6-dichloropyridazine to the base suspension is recommended.[5] This maintains a low concentration of the reactive carbanion at any given time, minimizing self-condensation.

  • Strict Temperature Control: As mentioned previously, maintaining a consistent and cool reaction temperature is crucial. Use an ice bath to manage any exotherms during the addition of reagents.

  • Use of a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., aqueous NaOH and an organic solvent), a PTC like benzyltriethylammonium chloride can be employed.[6] This allows for the use of a less harsh base (concentrated aqueous NaOH) while still facilitating the reaction in the organic phase, which can reduce the formation of tarry byproducts.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this reaction?

The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:

  • Deprotonation: A strong base removes the acidic α-hydrogen from phenylacetonitrile to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The phenylacetonitrile carbanion acts as a nucleophile and attacks one of the electron-deficient carbon atoms (at position 6 or 3) of the 3,6-dichloropyridazine ring.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The Meisenheimer complex re-aromatizes by eliminating a chloride ion, yielding the final product.

SNAr_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Meisenheimer Complex cluster_step4 Step 4: Chloride Elimination Phenylacetonitrile Ph-CH₂-CN Carbanion [Ph-CH-CN]⁻ Phenylacetonitrile->Carbanion + Base⁻ Base Base⁻ Dichloropyridazine 3,6-Dichloropyridazine Carbanion->Dichloropyridazine Attack Meisenheimer Meisenheimer Complex Dichloropyridazine->Meisenheimer Product This compound Meisenheimer->Product - Cl⁻ Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Base Add Strong Base (e.g., NaNH₂) and Anhydrous Solvent (e.g., Toluene) to Reactor Start->Add_Base Prepare_Solution Prepare a Solution of Phenylacetonitrile and 3,6-Dichloropyridazine in Anhydrous Solvent Add_Base->Prepare_Solution Cool_Reactor Cool the Reactor to the Desired Temperature (e.g., 16-30°C) Prepare_Solution->Cool_Reactor Slow_Addition Slowly Add the Reagent Solution to the Base Suspension with Vigorous Stirring Cool_Reactor->Slow_Addition Reaction Maintain Temperature and Stir for the Required Reaction Time (e.g., 1.5-4 hours) Slow_Addition->Reaction Monitor Monitor Reaction Progress (TLC/HPLC) Reaction->Monitor Quench Carefully Quench the Reaction (e.g., with Ice Water or Saturated NH₄Cl) Monitor->Quench Extraction Perform Aqueous Workup and Extract with an Organic Solvent Quench->Extraction Drying Dry the Combined Organic Layers (e.g., over Na₂SO₄) Extraction->Drying Concentration Concentrate the Solution under Reduced Pressure Drying->Concentration Purification Purify the Crude Product (Recrystallization or Column Chromatography) Concentration->Purification Characterization Characterize the Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Troubleshooting low purity of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter purity challenges during the synthesis and purification of this important heterocyclic intermediate. Our goal is to provide field-proven insights and logical, step-by-step troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to address specific issues you may face during your experimental work.

Section 1: Synthesis and Reaction-Related Impurities

Q1: My reaction conversion is low, and analysis of the crude product shows significant amounts of unreacted phenylacetonitrile and a chloropyridazine starting material. What are the likely causes?

A1: Low conversion in the synthesis of this compound, which is typically formed via a nucleophilic substitution, often points to issues with the deprotonation of phenylacetonitrile or the subsequent coupling reaction. Let's break down the critical parameters.

  • Base Selection and Stoichiometry: The reaction requires a sufficiently strong base to deprotonate the benzylic proton of phenylacetonitrile, creating the nucleophilic carbanion.

    • Causality: If the base is too weak (e.g., carbonates), the equilibrium will favor the starting materials. Stronger bases like sodium amide (NaNH₂), sodium hydride (NaH), or lithium diisopropylamide (LDA) are typically required. Ensure you are using at least one full equivalent of the base; an excess (1.1-1.5 equivalents) can often drive the reaction to completion. A similar synthesis for a related compound successfully uses sodium amide.[1]

  • Reaction Temperature: Temperature control is critical.

    • Causality: Deprotonation is often performed at a low temperature (0 °C or below) to prevent side reactions of the strong base. Following the addition of the electrophile (the chloropyridazine), the reaction may need to be gently warmed to room temperature to proceed at a reasonable rate. Excessively high temperatures can lead to decomposition of the starting materials or product.[2]

  • Purity of Starting Materials: The purity of your reagents is paramount.

    • Causality: Impurities in the phenylacetonitrile can consume the base. Water is a particularly problematic impurity as it will quench the strong base. Ensure your reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The chloropyridazine starting material should also be pure, as isomers or other chlorinated species can lead to a complex product mixture.

Q2: My reaction appears to go to completion, but my crude NMR and LC-MS show several major byproducts. What are the most common side reactions?

A2: The formation of byproducts is a frequent challenge, particularly when working with functionalized heterocycles. The most common issues are hydrolysis of the nitrile group and reactions involving the pyridazine ring.

  • Hydrolysis of the Nitrile Group: This is the most probable side reaction, especially during the aqueous work-up.

    • Mechanism: The nitrile group (-C≡N) can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages: first to the corresponding amide (2-(6-chloropyridazin-3-yl)-2-phenylacetamide), and then further to the carboxylic acid (2-(6-chloropyridazin-3-yl)-2-phenylacetic acid).[3][4][5] Prolonged exposure to strong acids or bases during work-up will favor the formation of the carboxylic acid.[6]

Nitrile_Hydrolysis

  • Reactions on the Pyridazine Ring: The chloropyridazine ring is electron-deficient and can be susceptible to nucleophilic attack, although the chlorine at the 6-position is the most activated leaving group.

    • Causality: If a di-substituted pyridazine (e.g., 3,6-dichloropyridazine) is used as the starting material, a second substitution reaction can occur, leading to a dimeric impurity where two phenylacetonitrile units are attached to the same pyridazine ring.

  • Self-Condensation of Phenylacetonitrile: Under strongly basic conditions, the phenylacetonitrile anion can potentially react with another molecule of neutral phenylacetonitrile, leading to dimeric byproducts. This is why slow addition of reagents at controlled temperatures is important.

Section 2: Purification and Isolation

Q3: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I resolve this?

A3: Streaking (or tailing) of nitrogen-containing heterocyclic compounds on silica gel is a very common issue. It is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7]

This can be overcome by modifying either the mobile phase or the stationary phase.

  • Mobile Phase Modification:

    • Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. This will prevent the strong ionic interaction and allow your compound to elute as a sharp band.

    • Protocol: Start by adding 0.5-1% triethylamine (Et₃N) or 1% ammonia in methanol to your chosen solvent system (e.g., Hexane/Ethyl Acetate). First, test this new system by TLC to confirm that the streaking is resolved and to re-optimize the solvent ratio for an ideal Rf value (typically 0.2-0.3 for column chromatography).[8]

  • Alternative Stationary Phases:

    • Solution: If modifying the mobile phase is not sufficient, or if your compound is sensitive to base, consider using a different stationary phase.[7]

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel. Neutral or basic alumina will not have the acidic sites that cause streaking with basic compounds.

      • Reversed-Phase Silica (C18): For polar heterocyclic compounds, reversed-phase chromatography is an excellent option.[7][9] The separation is based on hydrophobicity rather than polarity.

Technique Stationary Phase Typical Mobile Phase Notes
Normal Phase Silica GelHexane/Ethyl Acetate + 1% Et₃NMost common starting point. The amine modifier is crucial.
Normal Phase Neutral AluminaHexane/Ethyl Acetate or Dichloromethane/MethanolGood for moderately polar, base-sensitive compounds.
Reversed Phase C18 SilicaWater/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid or TFA)Excellent for polar impurities and final polishing.[7]

Table 1: Recommended starting conditions for chromatographic purification.

Q4: I am trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point of your compound.[7][10]

Here is a systematic approach to troubleshoot this issue:

  • Add More Solvent: The most common cause is that the solution is too concentrated. While the solution is still hot, add more of the hot solvent in small portions until the oil completely redissolves.[7]

  • Cool Slowly: Do not cool the flask directly in an ice bath. Rapid cooling encourages precipitation and oiling out rather than slow, selective crystallization. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cork ring or paper towels. Once at room temperature, you can then move it to a refrigerator and finally an ice bath to maximize recovery.[11][12]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[7]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This will provide a perfect template for crystallization to begin.

  • Re-evaluate Your Solvent System: If the above steps fail, the chosen solvent may be inappropriate.

    • An ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[13]

    • Consider a mixed-solvent system . Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[11]

Troubleshooting_Workflow

Section 3: Standard Operating Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine to this system and re-run the TLC to ensure separation and resolution of streaking.

  • Column Packing: Prepare a silica gel slurry in the non-polar component of your mobile phase (e.g., Hexane). Pack the column, allowing the silica to settle into a uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

  • Elution: Begin eluting with your chosen mobile phase containing 1% triethylamine. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Mixed-Solvent System
  • Solvent Selection: Choose a pair of miscible solvents: a "good" solvent that readily dissolves your compound and a "bad" solvent in which it is nearly insoluble. Common pairs include Ethanol/Water, Dichloromethane/Hexane, or Toluene/Heptane.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at or near the boiling point.

  • Induce Saturation: While the solution is still hot, add the "bad" solvent dropwise with swirling until a faint, persistent cloudiness appears. Add one or two more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Stability and Degradation of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust protocols for your investigations.

Introduction: Understanding the Molecule's Reactivity

This compound is a complex molecule featuring three key functional groups that influence its stability: a nitrile group, a phenylacetonitrile core, and a chloropyridazine ring. Under acidic conditions, the primary anticipated degradation pathway is the hydrolysis of the nitrile group.[1] However, the presence of the chloropyridazine moiety introduces additional chemical considerations. The pyridazine ring contains basic nitrogen atoms that can be protonated in acidic media, and the chloro substituent may also be susceptible to nucleophilic attack.[2][3] This guide will explore these potential degradation pathways and provide practical advice for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in acidic conditions?

A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the nitrile group to form the corresponding carboxylic acid, 2-(6-chloropyridazin-3-yl)-2-phenylacetic acid, via an intermediate amide, 2-(6-chloropyridazin-3-yl)-2-phenylacetamide.[1] This is a classic reaction of nitriles in the presence of acid and water.

Q2: Can the chloropyridazine ring itself degrade under acidic conditions?

A2: The pyridazine ring is generally stable to acid-catalyzed degradation in terms of ring-opening. However, the chloro-substituent on the pyridazine ring could potentially undergo hydrolysis to a hydroxyl group, especially under forcing conditions (e.g., high temperature, prolonged exposure to strong acid).[2] This would result in the formation of 2-(6-hydroxypyridazin-3-yl)-2-phenylacetonitrile or its corresponding hydrolyzed carboxylic acid.

Q3: How does the phenyl group affect the degradation of the molecule?

A3: The phenyl group is generally stable under the acidic conditions used for forced degradation studies. Its electronic influence on the adjacent benzylic carbon can stabilize potential intermediates, but it is not expected to be a primary site of degradation in this context.

Q4: What are the expected major degradation products I should be looking for?

A4: Based on the primary degradation pathways, you should primarily look for:

  • 2-(6-Chloropyridazin-3-yl)-2-phenylacetamide (Amide Intermediate)

  • 2-(6-Chloropyridazin-3-yl)-2-phenylacetic acid (Carboxylic Acid Product)

  • 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetic acid (Product of both nitrile and chloro-group hydrolysis)

Q5: What analytical techniques are best suited for monitoring the degradation of this compound?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating the parent compound from its more polar degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products by providing molecular weight information.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
No degradation observed under mild acidic conditions. The compound may be relatively stable at room temperature. The energy of activation for hydrolysis has not been reached.Increase the temperature of the reaction (e.g., to 40-60 °C). Increase the concentration of the acid. Extend the duration of the experiment.
Multiple unexpected peaks in the chromatogram. Complex degradation pathways may be occurring, or impurities in the starting material may be present.Use LC-MS to identify the molecular weights of the unknown peaks. Perform a forced degradation study on a well-characterized, pure sample of the starting material. Consider the possibility of ring opening or other secondary reactions under harsh conditions.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or column chemistry. Co-elution of degradants.Optimize the mobile phase. A gradient elution may be necessary. For compounds with basic nitrogens (like the pyridazine ring), a mobile phase with a low pH (e.g., using formic or phosphoric acid) can improve peak shape.[5] Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).
Loss of mass balance in the assay. Some degradation products may not be UV active at the chosen wavelength or may be volatile. Adsorption of compounds onto sample vials.Use a Photo Diode Array (PDA) detector to screen for absorbance at different wavelengths. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Ensure proper selection of vial materials.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical forced degradation study to investigate the degradation of this compound under acidic conditions, in line with ICH guidelines.[6]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV/PDA detector

  • LC-MS system (for peak identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl for more aggressive degradation.

    • Keep the solutions at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic samples with an equimolar amount of NaOH (e.g., add 100 µL of 0.1 M NaOH to the 0.1 M HCl sample aliquot).

  • Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by HPLC-UV and LC-MS.

Protocol 2: HPLC Method for Separation of Degradants

This is a starting point for an HPLC method; optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan of the parent compound)

  • Injection Volume: 10 µL

Visualizing Degradation Pathways and Workflows

Diagram 1: Proposed Degradation Pathway

DegradationPathway Parent 2-(6-Chloropyridazin-3-yl)- 2-phenylacetonitrile Amide 2-(6-Chloropyridazin-3-yl)- 2-phenylacetamide (Amide Intermediate) Parent->Amide + H2O, H+ CarboxylicAcid 2-(6-Chloropyridazin-3-yl)- 2-phenylacetic acid (Major Degradant) Amide->CarboxylicAcid + H2O, H+ HydroxyAcid 2-(6-Hydroxypyridazin-3-yl)- 2-phenylacetic acid (Potential Minor Degradant) CarboxylicAcid->HydroxyAcid + H2O, H+ (harsher conditions) ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution AcidStress Add 0.1 M HCl & Incubate at 60°C PrepStock->AcidStress TimePoints Withdraw Samples at Time Points AcidStress->TimePoints Neutralize Neutralize with NaOH TimePoints->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS Identification HPLC->LCMS

References

Technical Support Center: Challenges in Scaling Up 2-(6-Chloropyyridazin-3-yl)-2-phenylacetonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, a key intermediate in pharmaceutical development. Pyridazine derivatives are notable for their wide range of biological activities, making their efficient synthesis crucial.[1][2][3][4] This document addresses common challenges encountered during the scale-up of this production process, offering troubleshooting advice and detailed protocols to ensure safety, yield, and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a lab scale?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of a halogen on the pyridazine ring with phenylacetonitrile. This is typically achieved by deprotonating phenylacetonitrile with a strong base to form a carbanion, which then attacks the electron-deficient pyridazine ring. A common approach utilizes sodium amide (NaNH₂) in an inert solvent like toluene.[5]

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety hazards are associated with the use of sodium amide.[6] It is a highly reactive and hazardous substance that reacts violently with water and can form explosive peroxides upon exposure to air or during prolonged storage.[7][8][9] On a larger scale, the exothermic nature of the reaction and the quenching process require stringent temperature control to prevent runaways.[10]

Q3: My reaction with sodium amide turned yellow/brown. What should I do?

A3: A yellow or brown coloration indicates the potential formation of shock-sensitive peroxides in the sodium amide, which poses a significant explosion risk.[8][10] Do not proceed with the reaction. Avoid heating, grinding, or agitating the flask. Immediately cordon off the area and contact your Environmental Health and Safety (EHS) department for emergency disposal procedures.[6][10]

Q4: I'm observing a low yield. What are the likely causes?

A4: Low yields can stem from several factors:

  • Inactive Base: Sodium amide can degrade upon exposure to air and moisture, reducing its efficacy.[10]

  • Poor Solubility: The starting materials or intermediates may have limited solubility in the chosen solvent, hindering the reaction rate.

  • Side Reactions: Competing reactions, such as dimerization of the starting materials or decomposition of the product, can reduce the yield.

  • Inadequate Temperature Control: Both excessively high and low temperatures can negatively impact the reaction outcome.

Q5: What are common impurities, and how can they be minimized?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[11][12] Minimizing impurities involves:

  • Ensuring the complete consumption of starting materials through optimized reaction times and stoichiometry.

  • Controlling the reaction temperature to disfavor side reactions.

  • Employing appropriate work-up and purification procedures, such as recrystallization or column chromatography.[13]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
Potential Cause Troubleshooting Step Rationale
Degraded Sodium Amide Use a fresh, unopened container of sodium amide. Ensure it is a fine, white to grayish powder.[7]Sodium amide that is clumpy or discolored (yellow/brown) has likely been exposed to air and moisture, leading to deactivation and the formation of hazardous peroxides.[8][10]
Insufficient Mixing Increase the stirring rate to ensure efficient mixing of the heterogeneous mixture.Inadequate agitation can lead to localized "hot spots" and poor contact between reactants, slowing down the reaction.
Low Reaction Temperature Gradually increase the reaction temperature in small increments, monitoring for any changes in reaction rate.While high temperatures can lead to side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Problem 2: Exothermic Runaway During Reagent Addition or Quenching
Potential Cause Troubleshooting Step Rationale
Addition Rate Too Fast Add the phenylacetonitrile/2-chloropyridine solution to the sodium amide slurry dropwise, using an addition funnel.[5]The reaction is highly exothermic. Slow, controlled addition allows for effective heat dissipation and prevents a dangerous temperature spike.
Inadequate Cooling Ensure the reaction vessel is immersed in an ice-water bath and that the bath's temperature is maintained throughout the addition.An efficient cooling system is critical to absorb the heat generated during the reaction and maintain the desired internal temperature.
Rapid Quenching Quench the reaction by the very slow, dropwise addition of a proton source (e.g., ethanol or a saturated ammonium chloride solution) while maintaining cooling.[9]The reaction of unreacted sodium amide with a protic solvent is extremely exothermic and releases ammonia gas.[8][10] A controlled quench is essential for safety.
Problem 3: Product Isolation and Purification Issues
Potential Cause Troubleshooting Step Rationale
Emulsion Formation During Work-up Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.Changes in the ionic strength of the aqueous phase can facilitate the separation of the organic and aqueous layers.
Oily Product Instead of Solid If the product oils out during recrystallization, try using a different solvent system or a seed crystal to induce crystallization.The choice of recrystallization solvent is crucial for obtaining a crystalline product. Seeding can help overcome the kinetic barrier to crystallization.
Persistent Impurities If recrystallization is insufficient, consider purification by column chromatography on silica gel.Chromatography provides a higher degree of separation and can remove impurities with similar solubility to the desired product.[13]

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials:

  • Phenylacetonitrile

  • 3,6-Dichloropyridazine

  • Sodium Amide (NaNH₂)

  • Anhydrous Toluene

  • Ethanol

  • Saturated Ammonium Chloride Solution

  • Deionized Water

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel with sodium amide (1.5 - 3.0 molar equivalents).[5]

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.[5]

  • Reactant Preparation: In a separate flask, dissolve phenylacetonitrile (1.0 molar equivalent) and 3,6-dichloropyridazine (1.0 - 1.5 molar equivalents) in anhydrous toluene.[5]

  • Reaction: Cool the sodium amide slurry to 16-30°C.[5] Slowly add the solution from the addition funnel to the slurry over 1-2 hours, maintaining the internal temperature within the specified range.

  • Reaction Monitoring: After the addition is complete, continue stirring at 16-30°C for 1.5-4 hours.[5] Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Slowly and carefully add ethanol to quench any unreacted sodium amide. Then, slowly add saturated ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended RangeRationale
Molar Ratio (NaNH₂:Phenylacetonitrile) 1.5:1 to 3:1[5]An excess of the base is used to ensure complete deprotonation of the phenylacetonitrile.
Molar Ratio (3,6-Dichloropyridazine:Phenylacetonitrile) 1:1 to 1.5:1[5]A slight excess of the pyridazine derivative can help drive the reaction to completion.
Reaction Temperature 16 - 30°C[5]This temperature range provides a balance between a reasonable reaction rate and minimizing side reactions.
Reaction Time 1.5 - 4 hours[5]The optimal reaction time should be determined by monitoring the reaction progress.
Expected Yield >80%With proper control of reaction conditions, high yields are achievable.

IV. Visualizations

Diagram 1: General Workflow for Synthesis and Troubleshooting

Caption: Workflow for the synthesis and troubleshooting of this compound.

Diagram 2: Decision Tree for Handling Sodium Amide

G start Inspect Sodium Amide Container fresh Fresh, White/Gray Powder start->fresh old Clumped, Yellow/Brown start->old proceed Proceed with Reaction Under Inert Atmosphere fresh->proceed stop STOP! Explosion Hazard old->stop contact Contact EHS for Disposal stop->contact

References

Preventing byproduct formation in the synthesis of pyridazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyridazine and its derivatives. Here, we address common challenges encountered during synthesis, with a focus on preventing and minimizing the formation of byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Q1: I'm observing a very low yield of my desired pyridazine. What are the likely causes and how can I improve it?

Low yield is one of the most frequent challenges in pyridazine synthesis, particularly in the common route involving the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][2] The issue often stems from a combination of factors related to starting materials, reaction conditions, and reaction equilibrium.

Root Cause Analysis & Step-by-Step Solutions:

  • Purity of Starting Materials:

    • The Problem: Impurities in your 1,4-dicarbonyl compound or hydrazine derivative can introduce competing side reactions, consuming your starting materials and complicating purification.[1] Hydrazine, in particular, is susceptible to degradation.

    • Solution:

      • Protocol: Always use freshly purified reagents. If the purity is uncertain, consider recrystallizing the solid dicarbonyl precursor or distilling the liquid hydrazine derivative before use.

      • Verification: Confirm the purity of your starting materials via NMR or LC-MS.

  • Incomplete Cyclization & Hydrazone Formation:

    • The Problem: The reaction between a carbonyl group and hydrazine first forms a hydrazone intermediate. If the subsequent cyclization to form the pyridazine ring is slow or incomplete, this hydrazone can become the major isolated product.[1]

    • Solution:

      • Protocol: Ensure adequate reaction time and temperature. The cyclization step is a dehydration reaction, which is often the rate-limiting step. Refluxing in a protic solvent like ethanol or acetic acid can facilitate this process.[1]

      • Causality: Acetic acid not only serves as a solvent but also as a catalyst for the dehydration step required for ring closure.

  • Reaction Equilibrium:

    • The Problem: The cyclization step produces water.[1] As this is often a reversible reaction, the accumulation of water in the reaction mixture can inhibit the reaction from proceeding to completion, thereby lowering the yield.

    • Solution:

      • Protocol: Remove water as it is formed. The most common method is to use a Dean-Stark apparatus when the reaction is performed in a suitable solvent like toluene. Alternatively, adding molecular sieves to the reaction mixture can also be effective.[1]

      • Causality: By removing a product (water), you shift the reaction equilibrium towards the formation of the desired pyridazine ring, in accordance with Le Châtelier's principle.

  • Thermal Decomposition:

    • The Problem: While higher temperatures can accelerate the reaction, excessively high temperatures may lead to the decomposition of either the starting materials or the desired pyridazine product.[1]

    • Solution:

      • Protocol: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal balance between reaction time and temperature.[1] If you observe the formation of multiple new, unidentified spots at higher temperatures, consider reducing the temperature and extending the reaction time.

Below is a troubleshooting workflow to systematically address low yield issues.

low_yield_workflow start Low Yield of Pyridazine check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure solvent_choice Evaluate Solvent Choice optimize_temp->solvent_choice water_removal Consider Water Removal solvent_choice->water_removal monitor_reaction Monitor Reaction by TLC/LC-MS water_removal->monitor_reaction reevaluate Re-evaluate Results monitor_reaction->reevaluate reevaluate->check_purity If still low success Improved Yield reevaluate->success Optimization Successful

Caption: A systematic workflow for troubleshooting low yields in pyridazine synthesis.

Q2: My reaction with an unsymmetrical 1,4-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a classic challenge when using unsymmetrical 1,4-dicarbonyl compounds, as the two carbonyl groups can react with the two different nitrogen atoms of hydrazine at varying rates.[1]

Strategies for Regiocontrol:

  • Exploiting Electronic and Steric Differences:

    • The Principle: The two carbonyl groups in your starting material will likely have different reactivities due to steric hindrance or electronic effects from neighboring substituents. One carbonyl may be more sterically accessible or more electrophilic than the other.

    • Experimental Approach:

      • Low Temperature Conditions: Running the reaction at a lower temperature can often enhance the selectivity for the more reactive carbonyl group, as the reaction will favor the pathway with the lower activation energy.

      • Solvent Effects: The choice of solvent can influence which carbonyl group is more readily solvated and thus, its relative reactivity. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar protic (e.g., ethanol) is recommended.

  • Stepwise Synthesis:

    • The Principle: Instead of a one-pot reaction, a stepwise approach can provide definitive control. This involves selectively protecting one carbonyl group, reacting the unprotected one to form a hydrazone, and then deprotecting and cyclizing.

    • Workflow:

      • Protect one of the two carbonyl groups (e.g., as a ketal).

      • React the remaining free carbonyl with hydrazine to form the hydrazone.

      • Deprotect the second carbonyl group.

      • Induce cyclization, which will now proceed in a single, defined orientation.

  • Modern Synthetic Methods:

    • Inverse Electron Demand Diels-Alder (IEDDA) Reactions: For certain substitution patterns, IEDDA reactions between tetrazines and alkynes can offer very high regioselectivity in pyridazine synthesis.[3][4] This method is particularly powerful as the regioselectivity is governed by the electronic properties of the reactants.

The following diagram illustrates the formation of regioisomers from an unsymmetrical diketone.

regioisomer_formation sub Unsymmetrical 1,4-Diketone + Hydrazine pathA Attack at Carbonyl A sub->pathA Pathway 1 pathB Attack at Carbonyl B sub->pathB Pathway 2 isoA Regioisomer A pathA->isoA isoB Regioisomer B pathB->isoB

Caption: Formation of two regioisomers from an unsymmetrical precursor.

Q3: My purified product appears to be a dihydropyridazine, not the fully aromatic pyridazine. Why did this happen and how can I fix it?

The initial cyclization of a 1,4-dicarbonyl compound (especially a saturated one) with hydrazine naturally yields a dihydropyridazine.[5][6] The final aromatic pyridazine is formed through an oxidation step. In some cases, this oxidation may occur spontaneously in the presence of air, but often it requires a dedicated oxidizing agent.

Causes and Solutions:

  • Incomplete Spontaneous Oxidation: If you are relying on aerial oxidation, it may be slow or insufficient.

  • Solution: Introduce an explicit oxidation step after the cyclization is complete.

    • Protocol 1 (Chemical Oxidation): After forming the dihydropyridazine, add an oxidizing agent to the reaction mixture. A common and effective choice is chromium trioxide in acetic acid.[7] Other reagents like potassium permanganate or simply bubbling air or oxygen through the refluxing solution can also be effective.

    • Protocol 2 (Catalytic Dehydrogenation): Using a catalyst such as Palladium on carbon (Pd/C) at elevated temperatures can facilitate the dehydrogenation of the dihydropyridazine to the aromatic product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my crude pyridazine product, especially if it is basic?

Purification of nitrogen-containing heterocycles like pyridazines can be challenging due to their basicity.

  • Recrystallization: This is the preferred method for solid products. The key is finding a solvent system where the pyridazine is soluble when hot but poorly soluble when cold.[8][9] Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography:

    • Tailing Issue: Basic compounds often interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing of the product peak.[9]

    • Solution 1 (Deactivate Silica): Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This will cap the acidic sites on the silica and lead to much sharper peaks.[9]

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral or basic alumina.[9]

    • Solution 3 (Reverse-Phase HPLC): For polar, basic compounds, reverse-phase chromatography is often a superior choice.[9]

Q2: Can I use γ-ketoacids instead of 1,4-diketones for pyridazinone synthesis? Are there special considerations?

Yes, γ-ketoacids are excellent precursors for synthesizing pyridazin-3(2H)-ones. The reaction proceeds via a similar cyclocondensation with hydrazine.[7][10]

  • Key Consideration (pH Control): The pH of the reaction medium is critical. An acidic medium is often required to catalyze the final dehydration of the cyclic intermediate.[1] However, strongly acidic conditions can promote unwanted side reactions. A common solvent and catalyst is glacial acetic acid.

Q3: What are the typical reaction conditions for a standard pyridazine synthesis from a 1,4-diketone?

While the optimal conditions will vary based on the specific substrate, a general starting point is summarized in the table below.

ParameterTypical Value / ReagentRationale / Comment
Dicarbonyl Substrate 1,4-diketone or γ-ketoacidThe core building block. Purity is critical.[1]
Hydrazine Source Hydrazine hydrate or a substituted hydrazineUse of substituted hydrazines leads to N-substituted pyridazines.
Solvent Ethanol, Acetic Acid, or TolueneProtic solvents like ethanol or acetic acid are common and can facilitate the reaction.[1] Toluene is used when water removal via Dean-Stark is desired.
Temperature Room Temperature to RefluxReactions involving unsaturated diketones may proceed at room temperature, while saturated ones often require heat.[6]
Additives None, or Dean-Stark / Molecular SievesUsed to remove water and drive the reaction to completion.[1]
Reaction Time 2 - 24 hoursMust be monitored by TLC or LC-MS to determine completion.[1]

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Pyridazineacetonitriles for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridazineacetonitriles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural motif, featuring a 1,2-diazine ring coupled with a cyanomethyl group, serves as a versatile pharmacophore in a variety of therapeutic agents. The nitrogen atoms in the pyridazine ring can engage in crucial hydrogen bonding interactions with biological targets, while the acetonitrile moiety offers a reactive handle for further molecular elaboration. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing these valuable compounds, complete with experimental data, detailed protocols, and expert insights to aid researchers in selecting the optimal strategy for their specific needs.

The Strategic Importance of the Pyridazineacetonitrile Scaffold

The pyridazine core is a privileged structure in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and cardiovascular effects. The addition of the acetonitrile group introduces a key building block that can be readily transformed into other functional groups, such as carboxylic acids, amides, and tetrazoles, further expanding the chemical space accessible for structure-activity relationship (SAR) studies. Consequently, the efficient and versatile synthesis of substituted pyridazineacetonitriles is a critical endeavor for the medicinal chemist.

This guide will focus on the two most prevalent and practical approaches for the synthesis of substituted pyridazineacetonitriles:

  • Nucleophilic Substitution of Halopyridazines: A classic and robust method involving the displacement of a halide from the pyridazine ring with a cyanomethyl anion.

  • Palladium-Catalyzed Cross-Coupling Reactions: A more modern approach that offers flexibility in substrate scope and milder reaction conditions.

We will also briefly explore an emerging strategy, Direct C-H Cyanomethylation , which represents a more atom-economical, albeit less developed, alternative.

Method 1: Nucleophilic Aromatic Substitution of Halopyridazines

This is arguably the most direct and widely employed method for the synthesis of pyridazineacetonitriles. The underlying principle is a nucleophilic aromatic substitution (SNAr) reaction, where a good leaving group, typically a chlorine atom, on the electron-deficient pyridazine ring is displaced by a suitable cyanomethyl nucleophile.

Causality Behind Experimental Choices

The success of this reaction hinges on the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms withdraw electron density, making the carbon atoms of the ring susceptible to nucleophilic attack. The choice of base is critical for the in situ generation of the cyanomethyl anion from acetonitrile. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used to ensure complete deprotonation without competing side reactions. The solvent must be aprotic to prevent quenching of the anion and capable of dissolving the reagents; tetrahydrofuran (THF) and dimethylformamide (DMF) are typical choices.

Experimental Protocol: Synthesis of (6-phenylpyridazin-3-yl)acetonitrile

This protocol details the synthesis of a representative substituted pyridazineacetonitrile via nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation of the Cyanomethyl Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (20 mL) under a nitrogen atmosphere at 0 °C.

  • To this suspension, add acetonitrile (1.5 eq.) dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas will be observed, and a white precipitate of sodium cyanomethylide will form.

  • Nucleophilic Substitution: Dissolve 3-chloro-6-phenylpyridazine (1.0 eq.) in anhydrous THF (10 mL) and add it dropwise to the suspension of the cyanomethyl anion at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (6-phenylpyridazin-3-yl)acetonitrile.

Diagram of the Synthetic Workflow

nucleophilic_substitution reagents Acetonitrile + NaH in THF reaction Nucleophilic Substitution (0°C to rt, 4-6h) reagents->reaction chloropyridazine 3-Chloro-6-phenylpyridazine in THF chloropyridazine->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product (6-phenylpyridazin-3-yl)acetonitrile purification->product

Caption: Workflow for Nucleophilic Substitution Synthesis.

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. For the preparation of substituted pyridazineacetonitriles, a two-step approach is typically employed: first, the introduction of a cyano group via a palladium-catalyzed cyanation reaction, followed by the installation of the methylene group. A more convergent, but less common, alternative is the direct cyanomethylation.

Causality Behind Experimental Choices

The choice of a palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with phosphine ligands such as Xantphos or dppf are often effective. The cyanide source is another key parameter; while toxic reagents like KCN or NaCN can be used, the less toxic and more manageable zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are preferred for their safety and improved reproducibility.[1] The subsequent step of adding the methylene group can be achieved through various methods, such as reaction with a suitable methyleneating reagent.

Experimental Protocol: Two-Step Synthesis of (6-arylpyridazin-3-yl)acetonitrile via Palladium-Catalyzed Cyanation

This protocol outlines a two-step synthesis starting from a chloropyridazine.

Step 1: Palladium-Catalyzed Cyanation

  • Reaction Setup: To a Schlenk tube, add 3-chloro-6-arylpyridazine (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.05 eq.), and dppf (0.1 eq.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF (5 mL) and stir the mixture at 120 °C for 12-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 6-arylpyridazine-3-carbonitrile by column chromatography.

Step 2: Introduction of the Methylene Group (Illustrative Example)

Due to the complexity and variability of methods to convert a cyano group to a cyanomethyl group on a heterocyclic core, a detailed, universally applicable protocol is not provided here. However, a common conceptual pathway involves the reduction of the nitrile to an aminomethyl group, followed by diazotization and substitution, or conversion to a halomethyl group followed by cyanation.

Diagram of the Synthetic Pathway

palladium_coupling start 3-Chloro-6-arylpyridazine step1 Pd-Catalyzed Cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120°C) start->step1 intermediate 6-Arylpyridazine-3-carbonitrile step1->intermediate step2 Methylene Introduction (Multi-step sequence) intermediate->step2 product (6-Arylpyridazin-3-yl)acetonitrile step2->product

Caption: Two-Step Palladium-Catalyzed Synthesis Pathway.

Emerging Alternative: Direct C-H Cyanomethylation

A more modern and atom-economical approach is the direct functionalization of a C-H bond on the pyridazine ring with a cyanomethyl group. While this method is still in its nascent stages for pyridazine systems, analogous direct C-H cyanomethylations have been reported for other nitrogen-containing heterocycles, such as imidazopyridines.[2] This strategy avoids the pre-functionalization of the pyridazine ring with a leaving group, thus shortening the synthetic sequence.

Conceptual Approach

This reaction would likely proceed via a transition-metal-catalyzed or photoredox-catalyzed pathway, where a C-H bond on the pyridazine ring is selectively activated and coupled with a cyanomethyl radical or anion precursor. Acetonitrile itself or a derivative could serve as the cyanomethyl source.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Palladium-Catalyzed CouplingMethod 3: Direct C-H Cyanomethylation
Generality & Scope Well-established for electron-deficient halopyridazines. Substrate scope can be limited by the availability of the starting halopyridazine.Broad substrate scope due to the versatility of palladium catalysis. Tolerant of a wider range of functional groups.Potentially broad scope, but currently underdeveloped for pyridazines. Regioselectivity can be a challenge.
Reaction Conditions Often requires strong bases and anhydrous conditions. Temperatures can range from 0 °C to reflux.Generally milder conditions, though often requires elevated temperatures. Air- and moisture-sensitive catalysts and ligands may be needed.Can potentially proceed under mild, photoredox conditions.
Number of Steps Typically a single step from the halopyridazine.Usually a two-step process (cyanation then methylene introduction).A single step from the parent pyridazine.
Atom Economy Moderate, as it involves the displacement of a leaving group.Lower atom economy in the two-step sequence due to the multiple transformations.High, as it avoids pre-functionalization and leaving groups.
Yields Generally good to excellent (60-90%).Yields can be variable depending on the substrate and the specific catalytic system.Highly dependent on the specific system and substrate; currently not well-established for pyridazines.
Cost & Reagents Reagents like NaH and anhydrous solvents can be costly and require careful handling.Palladium catalysts and specialized ligands can be expensive.Photocatalysts can be expensive, but the starting materials are often simple.

Conclusion and Expert Recommendations

For researchers seeking a reliable and well-documented method for the synthesis of substituted pyridazineacetonitriles, Method 1: Nucleophilic Aromatic Substitution remains the gold standard. Its straightforward nature and generally high yields make it an excellent choice for routine synthesis and library generation, provided the requisite halopyridazine precursor is accessible.

The Direct C-H Cyanomethylation approach, while currently speculative for pyridazines, represents the future of efficient heterocyclic synthesis. Researchers with an interest in methodology development are encouraged to explore this promising avenue, as a successful protocol would offer significant advantages in terms of step and atom economy.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower researchers to make informed decisions and successfully synthesize the substituted pyridazineacetonitriles required for their drug discovery programs.

References

A Comparative Guide to the Biological Activity of Pyridazine Derivatives: An Insight into 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold for chemical modification have led to the discovery of a vast array of biologically active compounds.[1][2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5] This guide provides a comparative analysis of the biological activity of pyridazine derivatives, with a special focus on the potential activities of the lesser-studied compound, 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile. While direct experimental data for this specific molecule is not publicly available, a comprehensive analysis of structurally related compounds allows for an informed discussion of its likely biological profile.

Spotlight on this compound: A Structure-Activity Relationship (SAR) Perspective

To date, the biological activities of this compound have not been extensively reported in peer-reviewed literature. However, by dissecting its chemical structure, we can infer its potential biological activities based on well-established structure-activity relationships of the pyridazine core and its substituents.

The molecule comprises three key features:

  • A 6-chloropyridazine ring: The chlorine atom at the 6-position is a common feature in many biologically active pyridazines. It can act as a leaving group for further chemical modifications or contribute to the overall electronic properties of the molecule, influencing its binding to biological targets.[6]

  • A phenylacetonitrile group at the 3-position: The phenylacetonitrile moiety is a known pharmacophore in various drug classes. The nitrile group can participate in hydrogen bonding and other interactions with protein residues, while the phenyl group provides a lipophilic character that can enhance cell permeability.

  • A chiral center: The carbon atom connecting the pyridazine ring, the phenyl group, and the nitrile group is a chiral center, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have distinct biological activities and metabolic fates.

Based on these structural features, it is plausible to hypothesize that this compound could exhibit anticancer and antimicrobial activities, which are prominent among pyridazine derivatives.

Comparative Analysis: Biological Activities of Structurally Related Pyridazines

To build a case for the potential activity of our target compound, we will compare it with other pyridazine derivatives where biological data is available.

Anticancer Activity

The pyridazine scaffold is a key component of numerous anticancer agents.[7][8] Many pyridazinone-based derivatives have shown potent cytotoxic effects against various cancer cell lines.[7][9]

For instance, certain pyridazine derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5][8] The inhibition of this pathway can starve tumors of the blood supply they need to grow and metastasize.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Pyridazinone-based diarylurea derivativesMelanoma, NSCLC, Prostate, Colon1.66 - 100 (GI50)VEGFR-2 inhibition[7]
3-Amino-6-chloropyridazine derivativesMDA-MB-231, HCT116Low micromolarInhibition of p44/42 and Akt signaling[6]
Pyridazine Sulfonamide HybridsHCT-116-VEGFR kinase inhibition[8]

Given the structural similarities, it is conceivable that this compound could also exhibit anticancer properties, potentially through the inhibition of kinases involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm end Calculate IC50 read_absorbance->end solubilizer solubilizer solubilizer->read_absorbance

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Antimicrobial Activity

Pyridazine derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[10][11][12] The presence of the pyridazine ring is often crucial for the antimicrobial effect, and substitutions on the ring can modulate the potency and spectrum of activity.[4]

For example, a series of novel pyridazinone derivatives were synthesized and showed significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL or µM)Reference
Pyridazinone DerivativesS. aureus (MRSA), E. coli, S. typhimurium, A. baumannii7.8 µM[11]
Pyridazinone-based diarylurea derivativesStaphylococcus aureus16 µg/mL[9]
1-[4-(2-methoxybenzyl)-6-arylpyridazin-3(2H)-ylidene]hydrazinesS. aureus, S. faecalis, E. coli, P. aeruginosa-[12]

The 6-chloro substituent and the phenylacetonitrile moiety in our target compound could contribute to its potential antimicrobial properties. The lipophilicity of the phenyl group may facilitate penetration through bacterial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Determination cluster_workflow MIC Determination Workflow start Prepare serial dilutions of the test compound in a 96-well plate add_bacteria Add a standardized bacterial suspension to each well start->add_bacteria incubation Incubate at 37°C for 18-24h add_bacteria->incubation read_results Visually inspect for turbidity or use a plate reader incubation->read_results end Determine the lowest concentration with no visible growth (MIC) read_results->end

Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a structure-based analysis strongly suggests its potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The pyridazine core, coupled with a 6-chloro substituent and a 3-phenylacetonitrile group, provides a compelling structural basis for these predicted activities.

Future research should focus on the synthesis and in vitro biological evaluation of this compound and its enantiomers. Initial screening should include a panel of cancer cell lines and a diverse range of microbial strains to ascertain its cytotoxic and antimicrobial potential. Subsequent studies could delve into its mechanism of action, exploring its effects on key cellular pathways and enzymes. The findings from such investigations will be crucial in determining the therapeutic potential of this and other related pyridazine derivatives.

References

A Researcher's Guide to Evaluating Novel Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of T-cell mediated diseases, Interleukin-2-inducible T-cell Kinase (ITK) has emerged as a compelling therapeutic target.[1][2] As a key component of the T-cell receptor (TCR) signaling cascade, ITK plays a pivotal role in T-cell activation, differentiation, and cytokine production.[1][3] Its dysregulation is implicated in a range of pathologies, from autoimmune disorders to T-cell malignancies, making the development of potent and selective ITK inhibitors a significant focus of modern drug discovery.[2][4]

This guide provides a comprehensive framework for the evaluation of novel compounds as potential ITK inhibitors, using the hypothetical candidate, 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, as a case study. While no public data currently exists to validate this specific molecule as an ITK inhibitor, we will outline the critical experimental path to determine its efficacy and benchmark its potential performance against established ITK inhibitors.

The ITK Signaling Pathway: A Primer for Targeted Inhibition

Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK.[3] Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLCγ1), which in turn triggers downstream signaling events culminating in T-cell activation and effector functions.[2][5] Inhibiting ITK aims to disrupt this cascade, thereby dampening the aberrant T-cell responses that drive disease.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Complex Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates ITK_inactive ITK (inactive) LAT_SLP76->ITK_inactive Recruits ITK_active ITK (active) ITK_inactive->ITK_active Activation PLCg1_inactive PLCγ1 (inactive) ITK_active->PLCg1_inactive Phosphorylates PLCg1_active PLCγ1 (active) PLCg1_inactive->PLCg1_active PIP2 PIP2 PLCg1_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ flux IP3->Ca_flux NFkB NF-κB activation DAG->NFkB ERK ERK activation DAG->ERK NFAT NFAT activation Ca_flux->NFAT Test_Compound 2-(6-Chloropyridazin-3-yl) -2-phenylacetonitrile Test_Compound->ITK_active Inhibits

Caption: Simplified ITK signaling pathway and the putative inhibitory action of a novel compound.

Comparative Landscape of Known ITK Inhibitors

To contextualize the potential of a new molecule, it is essential to compare it against existing inhibitors that have established mechanisms and efficacy profiles.

InhibitorMechanismITK IC50Key CharacteristicsDevelopment Stage
Ibrutinib (Imbruvica) Covalent, irreversible~10 nMAlso a potent BTK inhibitor.[6][7][8] Drives a Th1-selective pressure in T-lymphocytes.[6][7]Approved (for B-cell malignancies)[8]
Soquelitinib (CPI-818) Covalent, selectivePreclinical data suggests high selectivityOral small molecule.[9][10] Modulates T-cell differentiation (Th1 skewing).[9][11]Phase 3 clinical trials for T-cell lymphoma.[12][13]
PRN694 Covalent, irreversible0.3 nMDual inhibitor of ITK and RLK.[14][15] Extended target residence time.[15][16]Preclinical

Experimental Workflow for Efficacy Determination

The evaluation of a novel ITK inhibitor like this compound should follow a structured, multi-tiered approach, from initial biochemical validation to complex cellular and in vivo models.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Assays cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: In Vivo Models kinase_assay In Vitro Kinase Assay (e.g., TR-FRET, ADP-Glo) selectivity Kinase Selectivity Profiling kinase_assay->selectivity Determine Potency (IC50) tcr_signaling TCR Signaling Pathway Analysis (e.g., Western Blot for pPLCγ1) selectivity->tcr_signaling Confirm On-Target Activity cytokine Cytokine Release Assays (e.g., IL-2, IL-4, IL-17) tcr_signaling->cytokine Assess Functional Consequences proliferation T-Cell Proliferation Assay cytokine->proliferation Evaluate Impact on T-cell Function dth Delayed-Type Hypersensitivity (DTH) Model proliferation->dth Initial In Vivo Efficacy autoimmune Animal Models of Autoimmune Disease (e.g., Asthma, Psoriasis) dth->autoimmune Disease-Specific Efficacy

Caption: A tiered experimental workflow for evaluating a novel ITK inhibitor.

Phase 1: Biochemical Assays

Objective: To determine the direct inhibitory activity of the compound on purified ITK enzyme and assess its selectivity.

1. In Vitro Kinase Assay

This is the foundational experiment to quantify the potency of the test compound.

  • Principle: Measures the phosphorylation of a substrate by the ITK enzyme in the presence of varying concentrations of the inhibitor.

  • Methodology (Example using TR-FRET):

    • Reagent Preparation:

      • Prepare a serial dilution of this compound in DMSO.

      • Prepare a solution of recombinant ITK enzyme in kinase buffer.

      • Prepare a solution of a fluorescently labeled peptide substrate and ATP.

    • Kinase Reaction:

      • In a 384-well plate, add the test compound dilutions.

      • Add the ITK enzyme solution and incubate to allow for binding.

      • Initiate the reaction by adding the substrate/ATP solution.

    • Detection:

      • After a set incubation period, add a detection solution containing a europium-labeled antibody that recognizes the phosphorylated substrate.

      • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Data Analysis:

      • Normalize the data and plot the percent inhibition against the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

  • Causality: A lower IC50 value indicates higher potency. This assay directly establishes that the compound can interact with the kinase and inhibit its catalytic activity.

2. Kinase Selectivity Profiling

  • Principle: To ensure the compound is not a promiscuous kinase inhibitor, its activity is tested against a panel of other kinases.

  • Methodology: The in vitro kinase assay is repeated with a broad panel of kinases, particularly those with high homology to ITK, such as other Tec family kinases (e.g., BTK, RLK).

  • Causality: High selectivity for ITK over other kinases is desirable to minimize off-target effects and potential toxicity.

Phase 2: Cellular Assays

Objective: To confirm that the compound can penetrate the cell membrane and inhibit ITK signaling in a physiological context.

1. TCR Signaling Pathway Analysis

  • Principle: Measures the phosphorylation of downstream targets of ITK, such as PLCγ1, in response to T-cell activation.

  • Methodology (Western Blot):

    • Culture Jurkat T-cells or primary human T-cells.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the T-cell receptor using anti-CD3/CD28 antibodies.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated PLCγ1 (pPLCγ1) and total PLCγ1.

    • Quantify the band intensities to determine the level of inhibition.

  • Causality: A dose-dependent decrease in pPLCγ1 levels confirms that the compound is engaging and inhibiting ITK within the cell.

2. Cytokine Release Assays

  • Principle: Measures the production of key cytokines that are dependent on ITK signaling.

  • Methodology (ELISA or Multiplex Assay):

    • Isolate primary human T-cells and pre-incubate with the test compound.

    • Stimulate the cells with anti-CD3/CD28.

    • After 24-48 hours, collect the cell supernatant.

    • Quantify the levels of cytokines such as IL-2, IL-4, IL-5, and IL-17A.

  • Causality: Inhibition of Th2 (IL-4, IL-5) and Th17 (IL-17A) cytokine production is a key indicator of functional ITK inhibition.[17][18]

Phase 3: In Vivo Models

Objective: To evaluate the efficacy of the compound in animal models of T-cell mediated inflammation.

1. Delayed-Type Hypersensitivity (DTH) Model

  • Principle: A classic model of T-cell mediated inflammation.

  • Methodology:

    • Sensitize mice with an antigen (e.g., oxazolone).

    • After several days, challenge the mice with the same antigen on the ear or footpad.

    • Administer the test compound orally or via injection before and during the challenge phase.

    • Measure the resulting swelling as an indicator of the inflammatory response.

  • Causality: A reduction in swelling in the treated group compared to the vehicle control demonstrates in vivo efficacy.

2. Disease-Specific Animal Models

  • Principle: To assess the therapeutic potential of the compound in models that more closely mimic human diseases.

  • Examples:

    • Asthma: Ovalbumin-induced airway inflammation model.[18][19]

    • Psoriasis: Imiquimod-induced skin inflammation model.[17]

  • Causality: Amelioration of disease-specific parameters (e.g., reduced airway inflammation, decreased skin thickening) provides strong evidence for the therapeutic potential of the ITK inhibitor.

Conclusion

The rigorous evaluation of a novel compound like this compound for ITK inhibitory activity requires a systematic and multi-faceted approach. By progressing from biochemical potency and selectivity to cellular target engagement and functional assays, and finally to in vivo models of disease, researchers can build a comprehensive data package. This data, when benchmarked against established inhibitors, will ultimately determine the therapeutic promise of a new investigational drug. The pathway to a clinically successful ITK inhibitor is challenging, but the potential to treat a wide range of debilitating T-cell mediated diseases makes it a worthy endeavor.

References

Spectroscopic Analysis Comparison Guide: 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds containing the pyridazine scaffold are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile represents a core structure whose analogs are frequently synthesized to explore structure-activity relationships (SAR). Accurate and unambiguous structural confirmation and purity assessment are paramount. This guide provides a comparative overview of the key spectroscopic techniques used to characterize this parent compound and its analogs. We will delve into the causality behind the observed spectral data and provide robust, field-proven experimental protocols.

The core structure, this compound (CAS 73535-73-6)[4][5], combines a halogenated pyridazine ring, a phenyl group, and a nitrile moiety. Spectroscopic comparison of its analogs—which may feature substitutions on the phenyl ring or modifications to the pyridazine core—relies on understanding how these structural changes influence the electronic and vibrational states of the molecule, and consequently, their interaction with electromagnetic radiation.

Comparative Spectroscopic Analysis

This section details the expected spectral characteristics for the parent compound and provides insights into how these characteristics shift with the introduction of various functional groups in its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[6]

¹H NMR Insights:

  • Aromatic Protons (Phenyl Ring): For the unsubstituted parent compound, the protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.6 ppm. The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring will generally cause an upfield shift (to lower δ values) of the remaining aromatic protons. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) will cause a downfield shift (to higher δ values) due to deshielding effects.

  • Pyridazine Protons: The pyridazine ring protons are found in a more downfield region compared to benzene due to the electronegativity of the nitrogen atoms.[6][7] Expect signals for the two coupled protons on the pyridazine ring.

  • Methine Proton (-CH): The single proton on the carbon connecting the two rings is a key diagnostic signal. Its chemical shift is influenced by the substituents on both the phenyl and pyridazine rings.

¹³C NMR Insights:

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.[8] Its chemical shift is relatively insensitive to distant substitutions but provides a clear marker for this functional group.

  • Aromatic Carbons: The carbons of the phenyl and pyridazine rings will appear in the aromatic region (δ 120-150 ppm). The specific shifts can be predicted based on additive models for substituents. For instance, the carbon atom directly attached to a chlorine atom will be significantly deshielded.

  • Methine Carbon (-CH): The chemical shift of the methine carbon provides information about the electronic environment created by the adjacent aromatic systems.

Compound Analog Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm)
Parent CompoundPhenyl-H: ~7.4 (m), Pyridazine-H: ~7.7-8.0 (m), Methine-CH: ~5.5 (s)C≡N: ~118, Aromatic-C: 125-150, Methine-C: ~40
4-Methoxy AnalogPhenyl-H: ~6.9 (d), ~7.3 (d), -OCH₃: ~3.8 (s)C-OCH₃: ~160, -OCH₃: ~55
4-Nitro AnalogPhenyl-H: ~7.6 (d), ~8.3 (d)C-NO₂: ~148
Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][9]

  • Nitrile Stretch (C≡N): This is a sharp, medium-intensity band appearing in the range of 2220-2260 cm⁻¹. This peak is a highly reliable indicator of the nitrile group.[10] Its position is not strongly affected by substitution on the aromatic rings.

  • Aromatic C=C and C=N Stretching: These vibrations appear in the region of 1400-1600 cm⁻¹. The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings.

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic methine C-H stretch will be found just below 3000 cm⁻¹.

  • C-Cl Stretching: The carbon-chlorine stretch for the chloropyridazine moiety is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Functional Group Characteristic IR Absorption (cm⁻¹) Vibrational Mode
Nitrile (-C≡N)2220 - 2260 (sharp, medium)C≡N Stretch
Aromatic Rings1400 - 1600C=C and C=N Stretch
Aromatic C-H3000 - 3100C-H Stretch
Aliphatic C-H2850 - 3000C-H Stretch
C-Cl600 - 800C-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[7] Electron Impact (EI) is a common ionization method for such compounds.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. For this compound, the expected m/z is 229. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 231 with about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive marker for the presence of one chlorine atom.

  • Fragmentation Patterns: The fragmentation of these molecules is often initiated by the loss of stable neutral molecules or radicals.[11][12] Common fragmentation pathways include:

    • Loss of the chlorine atom (-Cl).

    • Loss of HCN from the nitrile group.

    • Cleavage of the bond between the methine carbon and the pyridazine ring.

    • The phenyl group (C₆H₅⁺) at m/z 77 and the tropylium ion (C₇H₇⁺) at m/z 91 are common fragments when a benzyl-like moiety is present.[13]

The fragmentation patterns of analogs will be influenced by the substituents. For example, an analog with a methoxy group on the phenyl ring may show a characteristic loss of a methyl radical (-CH₃) or formaldehyde (-CH₂O).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[14] The extended conjugation involving the phenyl ring, the methine carbon, and the pyridazine ring will result in characteristic UV absorptions.

  • π → π* Transitions: These transitions, characteristic of aromatic and conjugated systems, are expected to produce strong absorption bands. For the parent compound, expect absorption maxima (λ_max) in the 250-300 nm range.

  • Effect of Substituents: The position and intensity of the absorption bands are sensitive to substitution on the aromatic rings.

    • Auxochromes (e.g., -OH, -OCH₃) are electron-donating groups that can cause a bathochromic shift (red shift, to longer wavelengths) and a hyperchromic effect (increased absorbance).

    • Chromophores and electron-withdrawing groups can also shift the absorption maxima, and the extent of this shift provides qualitative information about the electronic structure of the analog.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible spectroscopic data.

General Sample Preparation

Objective: To prepare a sample of the analyte suitable for spectroscopic analysis. Materials: Analyte powder, appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆), spectroscopic grade solvent for UV-Vis (e.g., ethanol, acetonitrile), NMR tubes, volumetric flasks, pipettes.

  • For NMR: Accurately weigh 5-10 mg of the analog and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

  • For FTIR (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • For MS (Direct Infusion): Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • For UV-Vis: Prepare a stock solution of the compound in a spectroscopic grade solvent. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Spectroscopic Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison Start Synthesized Analog Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_FTIR Prepare KBr Pellet or Thin Film Start->Prep_FTIR Prep_MS Dissolve in Volatile Solvent Start->Prep_MS Prep_UV Dissolve in Spectroscopic Solvent Start->Prep_UV Acq_NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis Spectral Interpretation: - Chemical Shifts - Vibrational Frequencies - m/z Values & Fragments - λ_max Acq_NMR->Analysis Acq_FTIR->Analysis Acq_MS->Analysis Acq_UV->Analysis Comparison Compare Analog Data to Parent Compound and Known Standards Analysis->Comparison Conclusion Structural Confirmation & SAR Insights Comparison->Conclusion

Caption: General workflow for the spectroscopic analysis of synthesized analogs.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogs is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. By systematically comparing the NMR shifts, IR vibrational bands, mass spectral fragmentation patterns, and UV-Vis absorption maxima, researchers can confidently confirm the identity of newly synthesized compounds. Understanding the causal relationships between structural modifications and spectral changes is crucial for accelerating research and development in fields that utilize these versatile heterocyclic scaffolds.

References

A Researcher's Comparative Guide to In Vitro Validation of Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the pyridazine scaffold represents a privileged structure, particularly in the development of kinase inhibitors.[1][2][3][4][5] Its unique electronic properties and synthetic tractability have made it a cornerstone in designing potent and selective modulators of cellular signaling. However, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive, in-depth comparison of in vitro validation strategies, focusing on a hypothetical pyridazine derivative ("Compound P") designed as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6][7]

This guide is structured to provide not just protocols, but the strategic rationale behind them. We will compare Compound P's validation workflow and performance metrics against two well-established, FDA-approved multi-kinase inhibitors known to target VEGFR-2: Sunitinib and Sorafenib.[8][9][10]

Part 1: Elucidating the Mechanism of Action – The VEGFR-2 Signaling Pathway

Before diving into validation assays, it is crucial to understand the biological context. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[11] This cascade, primarily involving the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, ultimately promotes endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[7][11] Our pyridazine derivative, Compound P, is hypothesized to function by directly inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream effects.

To build a robust case for this mechanism, a multi-tiered in vitro validation approach is required. This strategy begins with direct, biochemical confirmation of target engagement and progresses to cellular assays that demonstrate the intended downstream pharmacological effect.

Diagram: VEGFR-2 Signaling Cascade

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Survival Signaling Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42) MEK->ERK ERK->Transcription Translocates VEGF VEGF-A VEGF->VEGFR2 Binds & Dimerizes CompoundP Compound P (Pyridazine Derivative) CompoundP->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory target of Compound P.

Part 2: The Primary Litmus Test – Biochemical Kinase Activity Assay

The foundational step in validating a kinase inhibitor is to demonstrate direct inhibition of the purified enzyme in a cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency (e.g., IC50).

Expert Rationale: A biochemical assay is the most direct proof of target engagement. A positive result here confirms that your compound can inhibit the kinase's catalytic activity. We've selected the ADP-Glo™ Kinase Assay for its high sensitivity, broad ATP concentration tolerance, and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.[12][13][14]

Protocol 1: ADP-Glo™ Kinase Assay for VEGFR-2 Inhibition

This protocol measures the amount of ADP produced during the kinase reaction; a lower ADP level indicates greater inhibition of VEGFR-2 by the test compound.[12][13][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer.

    • Reconstitute recombinant human VEGFR-2 enzyme and the polypeptide substrate (e.g., poly-Glu,Tyr 4:1) in the reaction buffer.

    • Prepare a stock solution of ATP at a concentration approximating the Michaelis constant (Km) for VEGFR-2 to ensure competitive inhibitors are fairly evaluated.[16]

    • Prepare a 10-point, 3-fold serial dilution of Compound P, Sunitinib, and Sorafenib in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction (384-well plate format):

    • To each well, add 5 µL of the compound dilution (or vehicle control).

    • Add 5 µL of a 2X enzyme/substrate mix.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.[15]

    • Incubate for 40 minutes at room temperature.[13][15]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase/luciferin reaction.[12][13]

    • Incubate for 30-60 minutes at room temperature.[15]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Diagram: Biochemical Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A Prepare Serial Dilutions (Compound P, Comparators) C Dispense Compound into 384-well plate A->C B Prepare Reagents (VEGFR-2, Substrate, ATP) D Add Enzyme/Substrate Mix B->D C->D E Add ATP to Start Reaction Incubate 60 min D->E F Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min E->F G Add Kinase Detection Reagent (Convert ADP -> ATP) Incubate 30-60 min F->G H Read Luminescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve Determine IC50 I->J

Caption: Step-by-step workflow for the in vitro biochemical kinase assay.

Part 3: Cellular Validation – Proving the Mechanism in a Biological System

A potent biochemical inhibitor is a great start, but it's meaningless if it cannot engage its target within a cell and elicit a functional response. Therefore, the next critical step is to measure the inhibition of VEGFR-2 signaling in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Expert Rationale: Western blotting for phosphorylated downstream effectors is a classic, robust method to confirm that your compound inhibits the kinase in situ.[17] We focus on phosphorylated ERK (p-ERK) because it is a key node in the MAPK pathway downstream of VEGFR-2.[18] A reduction in VEGF-stimulated p-ERK levels in the presence of your compound provides strong evidence of on-target cellular activity.

Protocol 2: Western Blot for Phospho-ERK (p44/42 MAPK) Inhibition

This protocol provides a semi-quantitative measure of the inhibition of VEGF-induced ERK phosphorylation in HUVECs.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HUVECs to ~80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.[17]

    • Pre-treat cells with a dose range of Compound P, Sunitinib, or Sorafenib (or vehicle) for 1-2 hours.

    • Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-PAGE gel.[19]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody for total ERK1/2.[17][19]

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample and normalize to the VEGF-stimulated control.

    • Plot the normalized ratio to determine the cellular EC50 (effective concentration).

Part 4: Comparative Performance – Benchmarking Against the Gold Standards

Objective comparison against established drugs is essential for contextualizing the performance of a novel compound. The table below summarizes representative experimental data for our hypothetical Compound P against Sunitinib and Sorafenib.

Expert Rationale: The data presented here tells a compelling story. A low nanomolar IC50 for Compound P demonstrates high biochemical potency. Crucially, the cellular EC50 is also potent, indicating good cell permeability and target engagement. The Selectivity Index, calculated by dividing a cytotoxicity measure (CC50 in a non-target cell line) by the on-target potency (EC50), provides an early indicator of the therapeutic window. A higher index is desirable, suggesting the compound is more toxic to cancer-relevant processes than to normal cells.

Data Summary: Pyridazine Derivative vs. Alternatives
Parameter Compound P (Pyridazine) Sunitinib Sorafenib Rationale for Comparison
VEGFR-2 IC50 (Biochemical) 8 nM80 nM[10]90 nM[9]Measures direct, cell-free potency against the primary target.
HUVEC p-ERK EC50 (Cellular) 45 nM~50 nM[10]~60 nMConfirms on-target activity and cell permeability in a relevant cell model.
Cytotoxicity CC50 (HEK293) >10 µM~10 µM[20]~7 µM[21]Assesses general cytotoxicity to gauge the selectivity window.
Selectivity Index (CC50/EC50) >222~200~117A higher ratio indicates greater selectivity for the target pathway over general cytotoxicity.

Note: Data for Sunitinib and Sorafenib are representative values from cited literature. Data for Compound P is hypothetical for illustrative purposes.

Interpretation of Results:

  • Potency: Compound P exhibits superior biochemical potency against VEGFR-2 compared to both Sunitinib and Sorafenib. This potency translates effectively into a cellular context.

  • Mechanism Confirmation: The low nanomolar EC50 in the p-ERK assay strongly supports the hypothesis that Compound P's primary mechanism of action in endothelial cells is the inhibition of the VEGFR-2 signaling cascade.

  • Therapeutic Window: The high selectivity index for Compound P is a promising early indicator. It suggests that the concentrations required to inhibit VEGFR-2 signaling are significantly lower than those that cause general cell death, which is a critical feature for a successful therapeutic candidate.

Conclusion

The in vitro validation of a novel pyridazine-based kinase inhibitor requires a logical, multi-step process that builds a self-validating scientific argument. By first confirming direct biochemical potency and then demonstrating on-target pathway inhibition in a relevant cellular model, researchers can build a strong foundation of evidence. Comparing these results against established alternatives like Sunitinib and Sorafenib provides essential context and helps to objectively benchmark the compound's potential. This rigorous, mechanism-driven approach is fundamental to identifying and advancing the most promising candidates in the competitive landscape of drug development.

References

A Comparative Benchmarking Guide to the Purity of Commercial 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive analytical framework for benchmarking the purity of commercially available 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of impurity profiles on drug development, process chemistry, and final product safety, we provide a multi-modal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed, step-by-step protocols are provided, underpinned by a rationale for each experimental choice. Comparative data from three anonymized commercial suppliers (A, B, and C) are presented to illustrate the practical application of these methods and highlight the variability in commercial batches. This document serves as a technical resource for researchers, scientists, and quality control professionals to establish robust, in-house standards for the qualification of this critical raw material.

Introduction: The Imperative of Purity

This compound (CAS No. 73535-7-3) is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is not a trivial specification; it is a critical determinant of the downstream reaction efficiency, yield, and, most importantly, the impurity profile of the final API. Impurities, which can be unreacted starting materials, by-products, or residual solvents, can have significant pharmacological or toxicological effects.[1][2] Therefore, a rigorous and multi-faceted analytical approach to purity determination is essential for ensuring the quality, safety, and efficacy of the resulting drug product.[1][3]

This guide provides an objective, data-driven comparison of methodologies to assess the purity of this compound, enabling organizations to make informed decisions when sourcing this critical intermediate. We will detail three orthogonal analytical techniques, each providing a unique and complementary piece of the purity puzzle.

A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. Our strategy integrates three pillars of modern analytical chemistry:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for quantifying the main component and detecting non-volatile organic impurities.[4] Its high sensitivity and resolving power make it ideal for creating a detailed impurity profile.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[5][6][7] Regulatory bodies like the ICH provide strict guidelines on acceptable limits for these solvents.[8]

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR): A primary analytical method that determines purity without the need for a specific reference standard of the compound itself.[9][10][11] It provides an absolute measure of purity (assay) by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and mass.[9][12]

This combination ensures that organic impurities, residual solvents, and the absolute content of the target molecule are all accurately determined.

Experimental Protocols & Methodologies

Samples and Reagents
  • Commercial Samples: Three batches of this compound were procured from three distinct commercial suppliers, labeled herein as Supplier A, Supplier B, and Supplier C.

  • Solvents: HPLC-grade acetonitrile and water were used for all chromatographic separations.[13][14][15] Deuterated chloroform (CDCl₃, 99.8% D) was used for NMR analysis.

  • Standards: Maleic acid (certified reference material, purity ≥99.9%) was used as the internal standard for qNMR. A standard mix of Class 2 residual solvents was used for GC-MS calibration.

Overall Analytical Workflow

The comprehensive workflow for sample analysis is depicted below. This systematic process ensures that each sample is subjected to the same rigorous testing protocol for an unbiased comparison.

G cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample (Suppliers A, B, C) Prep_HPLC Prepare for HPLC: ~1.0 mg/mL in Acetonitrile Sample->Prep_HPLC Prep_GC Prepare for GC-MS: ~50 mg/mL in DMSO Sample->Prep_GC Prep_qNMR Prepare for qNMR: ~10 mg Analyte + ~5 mg Std in CDCl3 Sample->Prep_qNMR HPLC HPLC-UV Analysis (Purity & Impurity Profile) Prep_HPLC->HPLC GCMS HS-GC-MS Analysis (Residual Solvents) Prep_GC->GCMS qNMR ¹H qNMR Analysis (Absolute Assay) Prep_qNMR->qNMR Data_HPLC Calculate Area % Purity HPLC->Data_HPLC Data_GCMS Quantify Solvents (ppm) GCMS->Data_GCMS Data_qNMR Calculate Absolute Purity (%w/w) qNMR->Data_qNMR Report Consolidated Purity Report & Supplier Comparison Data_HPLC->Report Data_GCMS->Report Data_qNMR->Report

Caption: Overall workflow for purity benchmarking.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

Causality: This method is designed to separate the main compound from potential non-volatile impurities arising from synthesis (e.g., starting materials, by-products). A gradient elution is employed to ensure that compounds with a wide range of polarities are effectively separated and detected.

Step-by-Step Methodology:

  • System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile[16]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.22 µm syringe filter prior to injection.

  • Purity Calculation: Purity is determined by the area percent method. The main peak's area is divided by the total area of all integrated peaks. Any impurity exceeding the reporting threshold of 0.05% should be reported, in line with ICH Q3A guidelines.[2][3]

Protocol 2: Residual Solvent Analysis by HS-GC-MS

Causality: Static headspace sampling is used to partition volatile solvents from the sample matrix into the gas phase, which is then injected into the GC-MS. This prevents non-volatile matrix components from contaminating the GC system. The mass spectrometer provides definitive identification of the solvents.

Step-by-Step Methodology:

  • System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler, or equivalent.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line: 250 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 29-400.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial and add 1 mL of DMSO. Crimp securely.

Protocol 3: Absolute Purity Determination by ¹H qNMR

Causality: qNMR provides a direct measure of purity by relating the integrated signal of a specific proton on the analyte molecule to a known number of protons on a certified internal standard of known mass and purity.[9][17] The long relaxation delay (D1) is critical to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh ~10 mg of Analyte (m_a) C Combine in a single vial A->C B Accurately weigh ~5 mg of CRM Std (m_std) (e.g., Maleic Acid) B->C D Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) C->D E Transfer to NMR tube D->E F Acquire ¹H NMR Spectrum (e.g., 400 MHz) E->F G Set key parameters: - Long relaxation delay (D1 > 5 * T1) - 90° pulse angle - Sufficient scans for S/N F->G H Apply phasing and baseline correction G->H I Integrate a unique analyte peak (I_a) and a standard peak (I_std) H->I J Calculate Purity (%w/w) using the standard equation I->J

Caption: Step-by-step workflow for qNMR analysis.

Step-by-Step Methodology:

  • System: 400 MHz NMR Spectrometer or higher field.

  • Solvent: CDCl₃.

  • Internal Standard: Maleic acid.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Acquisition Time (AQ): ~4 seconds.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans (NS): 16.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into the same vial. Record masses precisely. Dissolve in ~0.7 mL of CDCl₃ and transfer to an NMR tube.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:

    • Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, 'a' = analyte, and 'std' = standard.[9]

Results and Comparative Analysis

The following tables summarize the data obtained from the analysis of samples from three commercial suppliers. Note: Data presented is representative for illustrative purposes.

HPLC Purity and Impurity Profile
SupplierPurity by Area %Number of Impurities >0.10%Major Impurity (Area %)
Supplier A 99.85%00.08%
Supplier B 99.21%10.45%
Supplier C 99.65%00.18%

Discussion: Supplier A demonstrated the highest purity by HPLC area percent and had no single impurity above the 0.10% identification threshold set by ICH guidelines.[1][8] Supplier B showed a significantly lower purity with a major impurity at 0.45%, which would require structural identification and qualification for use in GMP processes.

Residual Solvent Analysis by GC-MS
SupplierToluene (ppm)Dichloromethane (ppm)Heptane (ppm)Total Solvents (ppm)
Supplier A < 50< 50120120
Supplier B 450< 5018502300
Supplier C 150220< 50370

Discussion: Supplier B exhibited high levels of both toluene and heptane, potentially impacting the material's physical properties and safety profile. Supplier A and C showed much better control over residual solvents, with levels well below typical ICH limits.

Absolute Purity by qNMR
SupplierAbsolute Purity (% w/w)
Supplier A 99.7%
Supplier B 98.9%
Supplier C 99.5%

Discussion: The qNMR results corroborate the HPLC findings, confirming that Supplier A provides the material with the highest absolute purity.[10][11] The qNMR value is typically slightly lower than the HPLC area percent, as it accounts for non-chromophoric impurities (like water or inorganic salts) that are not detected by UV, providing a more accurate measure of the true mass fraction of the compound.

Conclusion and Recommendations

This guide demonstrates a robust, multi-modal approach for the comprehensive purity assessment of commercial this compound. The comparative data clearly indicates that significant variability exists between suppliers.

  • Supplier A consistently provided the highest quality material, with high purity by both HPLC and qNMR, and minimal residual solvents. This material would be recommended for all applications, including late-stage development and GMP manufacturing.

  • Supplier C provided material of good quality, suitable for research and early-stage development.

  • Supplier B 's material showed lower purity and high levels of process-related impurities and residual solvents. This batch would require further purification or justification before being used in sensitive applications.

It is imperative that researchers and drug development professionals do not rely solely on a supplier's Certificate of Analysis. Independent verification using a combination of orthogonal analytical techniques, as detailed in this guide, is a critical step in risk mitigation and ensuring the quality and consistency of pivotal raw materials.

References

A Comparative Analysis of Chloropyridazine and Chloropyridine Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized heterocyclic compounds is of paramount importance. Among the myriad of synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and versatile tool for the derivatization of electron-deficient aromatic systems. This guide provides an in-depth comparative study of the SNAr reactivity of two key six-membered heteroaromatic chlorides: chloropyridazines and chloropyridines. By delving into the fundamental electronic and structural differences, and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Underlying Principles of SNAr Reactivity in Azines

The SNAr reaction is a two-step addition-elimination process.[1] The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[1] The stability of this intermediate is the primary determinant of the reaction rate. The subsequent step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring.

The presence of one or more electronegative nitrogen atoms within the aromatic ring, as in pyridines and pyridazines, significantly activates the system towards nucleophilic attack. These nitrogen atoms exert a powerful electron-withdrawing inductive effect and can participate in the delocalization of the negative charge in the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[1]

Chloropyridines: A Baseline for Reactivity

The reactivity of chloropyridine isomers in SNAr reactions is well-established and follows the order: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1] This trend is a direct consequence of the ability of the pyridine nitrogen to stabilize the anionic intermediate.

For substitution at the 2- (ortho) and 4- (para) positions, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance.[1] This delocalization provides significant stabilization, lowering the activation energy for the reaction. In contrast, for 3-chloropyridine (meta), the negative charge cannot be directly delocalized onto the nitrogen atom via resonance, resulting in a much higher energy intermediate and a consequently slower reaction rate.[1]

Chloropyridazines: The Impact of a Second Nitrogen Atom

The introduction of a second nitrogen atom into the aromatic ring, as in pyridazines, has a profound impact on the molecule's electronic properties and its susceptibility to nucleophilic attack. The two adjacent nitrogen atoms in pyridazine exert a stronger cumulative electron-withdrawing effect than the single nitrogen in pyridine. This increased electron deficiency of the pyridazine ring renders it significantly more reactive towards nucleophiles in SNAr reactions.

The enhanced reactivity of chloropyridazines can be attributed to two main factors:

  • Increased Electrophilicity: The greater inductive pull of the two nitrogen atoms makes the carbon atoms of the pyridazine ring more electrophilic and thus more susceptible to nucleophilic attack.

  • Enhanced Meisenheimer Complex Stabilization: Both nitrogen atoms can participate in the delocalization and stabilization of the negative charge in the Meisenheimer intermediate, leading to a lower activation energy compared to the corresponding chloropyridine.

While direct quantitative kinetic comparisons between simple chloropyridines and chloropyridazines under identical conditions are sparse in the literature, the general consensus and available data on related diazines, such as pyrimidines, strongly support the enhanced reactivity of the pyridazine system. For instance, 2-chloropyrimidine is reported to be approximately 10⁸ times more reactive than 2-chloropyridine in SNAr reactions.[2] A similar, if not greater, enhancement in reactivity is expected for chloropyridazines.

Regioselectivity in Dichloropyridazines

In di-substituted systems like 3,6-dichloropyridazine, the regioselectivity of the SNAr reaction is an important consideration. The two chlorine atoms are electronically equivalent, and monosubstitution can occur at either position. However, the introduction of the first nucleophile will influence the reactivity of the remaining chlorine atom for a subsequent substitution. The electron-donating or -withdrawing nature of the newly introduced substituent will either deactivate or further activate the ring towards a second SNAr reaction.

Quantitative Data and Experimental Observations

The following table summarizes representative examples of SNAr reactions on chloropyridazines and chloropyridines, highlighting the reaction conditions and yields. While a direct kinetic comparison is not available, the milder conditions often required for pyridazine substitutions are indicative of their higher reactivity.

ElectrophileNucleophileBaseSolventConditionsYield (%)Reference
Chloropyridazines
3,6-Dichloropyridazinep-Chlorobenzoylhydrazine-EthanolReflux, 7h-[3]
3,6-DichloropyridazineBenzoylhydrazine-EthanolReflux, 7h-[3]
3,6-Dichloropyridazine2-Aminophenol----[4]
3,6-DichloropyridazinePhenylalanine----[4]
Chloropyridines
2-ChloropyridineMorpholineK₂CO₃Water100°C, 17h-[2]
2-ChloropyridinePiperidine-Ethanol40°C-[5]
4-ChloropyridinePiperidine-Ethanol40°C-[5]

Experimental Protocols

General Procedure for SNAr Reaction with 3,6-Dichloropyridazine

This protocol describes a typical SNAr reaction for the synthesis of a monosubstituted pyridazine derivative.

Materials:

  • 3,6-Dichloropyridazine

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Et₃N, if required)

  • Anhydrous solvent (e.g., DMF, DMSO, or Ethanol)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in the chosen solvent, add the nucleophile (1.0-1.2 eq).

  • If the nucleophile is not a strong base itself, add a suitable base (1.0-1.5 eq).

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the nucleophile's reactivity) and stir under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyridazine.

Visualizing the Reaction Mechanisms

The following diagrams illustrate the SNAr mechanism for both chloropyridine and chloropyridazine, highlighting the key intermediates.

SNAr_Pyridine cluster_pyridine SNAr on 2-Chloropyridine Start_Py 2-Chloropyridine + Nu⁻ Intermediate_Py Meisenheimer Complex (Resonance Stabilized) Start_Py->Intermediate_Py Nucleophilic Attack (Rate-determining) Product_Py 2-Substituted Pyridine + Cl⁻ Intermediate_Py->Product_Py Chloride Elimination

Caption: SNAr mechanism for 2-chloropyridine.

SNAr_Pyridazine cluster_pyridazine SNAr on 3-Chloropyridazine Start_Pz 3-Chloropyridazine + Nu⁻ Intermediate_Pz Meisenheimer Complex (Enhanced Resonance Stabilization) Start_Pz->Intermediate_Pz Nucleophilic Attack (Faster Rate) Product_Pz 3-Substituted Pyridazine + Cl⁻ Intermediate_Pz->Product_Pz Chloride Elimination

Caption: SNAr mechanism for 3-chloropyridazine.

Conclusion

The comparative analysis of chloropyridazine and chloropyridine reactivity in SNAr reactions reveals a clear trend of enhanced reactivity for the pyridazine system. The presence of the second nitrogen atom in the pyridazine ring significantly increases the electrophilicity of the aromatic system and provides greater stabilization for the Meisenheimer intermediate. This heightened reactivity often translates to milder reaction conditions and broader substrate scope, making chloropyridazines highly valuable building blocks in the synthesis of complex molecules for pharmaceutical and materials applications. Researchers designing synthetic routes should consider the superior reactivity of chloropyridazines when a highly activated heteroaromatic scaffold is required for efficient functionalization via nucleophilic aromatic substitution.

References

A Comparative Guide to Kinase Cross-Reactivity Analysis: Evaluating 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, protein kinases have emerged as one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer.[1] The development of small molecule kinase inhibitors has, in many respects, revolutionized treatment paradigms. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3]

Off-target kinase inhibition is not a trivial concern; it can lead to a spectrum of adverse effects, confounding the interpretation of preclinical data and, in the clinical setting, causing significant patient toxicity.[2] Conversely, a well-characterized polypharmacology, where an inhibitor modulates multiple, disease-relevant targets, can be therapeutically advantageous.[4] Therefore, a rigorous and comprehensive analysis of a compound's kinase cross-reactivity, or selectivity profile, is a non-negotiable cornerstone of modern drug development.

This guide provides an in-depth comparative analysis of the hypothetical kinase cross-reactivity of a novel compound, 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile , hereafter referred to as Compound-X . The pyridazine scaffold is a well-established pharmacophore in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding pocket.[5][6] We will objectively compare the projected performance of Compound-X with established kinase inhibitors, providing the supporting experimental frameworks and data interpretation strategies essential for researchers, scientists, and drug development professionals.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the selectivity profile of Compound-X, it is essential to compare it against inhibitors with known and diverse cross-reactivity profiles.

  • Staurosporine: A natural product that acts as a potent, but highly non-selective, pan-kinase inhibitor. It serves as a crucial positive control in many kinase assays, but its lack of specificity precludes its clinical use.[7]

  • Dasatinib: A second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). While highly potent against its primary target, BCR-ABL, it is known to inhibit a broader range of kinases, including the SRC family kinases.[8]

  • Bosutinib: Another approved second-generation TKI for CML, which also dually inhibits SRC and ABL kinases. Its selectivity profile is distinct from that of Dasatinib, highlighting the subtle structural changes that can dramatically alter cross-reactivity.

  • GNE-7915: A highly selective and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a target of interest in Parkinson's disease.[9][10] Its narrow target profile makes it an excellent example of a highly selective kinase inhibitor.

The RAS/RAF/MEK/ERK Signaling Pathway: A Case Study in the Importance of Selectivity

The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that transduces extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival.[11] Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a key driver in a significant percentage of human cancers, including melanoma.[3]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS Activates RAF RAF Kinase (e.g., BRAF) RAS->RAF Recruits & Activates MEK MEK1/2 Kinase RAF->MEK Phosphorylates & Activates ERK ERK1/2 Kinase MEK->ERK Phosphorylates & Activates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylates & Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Inhibitors targeting this pathway, such as BRAF inhibitors, have shown remarkable clinical efficacy. However, off-target inhibition of other kinases can lead to paradoxical activation of the pathway or other signaling networks, contributing to acquired resistance and adverse events. This underscores the critical need for highly selective inhibitors when targeting specific nodes within a complex signaling web.

Experimental Framework: A Two-Tiered Approach to Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity typically employs a tiered approach, beginning with broad, single-concentration screening, followed by quantitative dose-response analysis for identified hits.

Kinase_Profiling_Workflow Compound Test Compound (e.g., Compound-X) Tier1 Tier 1: Kinome-wide Scan (Single High Concentration, e.g., 1µM) Compound->Tier1 Decision1 Identify Hits (% Inhibition > Threshold, e.g., 70%) Tier1->Decision1 Tier2 Tier 2: Dose-Response Analysis (IC50 Determination for Hits) Decision1->Tier2 Hits DataAnalysis Data Analysis & Selectivity Scoring Decision1->DataAnalysis Non-Hits Tier2->DataAnalysis Report Comprehensive Selectivity Profile DataAnalysis->Report

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling

The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 µM) against a large panel of kinases, ideally representing all branches of the human kinome.[12] This provides a broad overview of the compound's interaction landscape.

Tier 2: IC50 Determination

For any kinases that show significant inhibition in the Tier 1 screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the compound's activity against its intended target versus its off-targets.[12]

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP.

  • Test compounds (Compound-X and comparators).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

Biochemical assays are invaluable, but it is crucial to confirm that a compound can engage its target in the complex milieu of a living cell. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[13]

Materials:

  • HEK293 cells (or other suitable cell line).

  • NanoLuc®-Kinase Fusion Vector for the kinase of interest.

  • NanoBRET™ Tracer.

  • Opti-MEM™ I Reduced Serum Medium.

  • Test compounds.

  • White, 96-well cell culture plates.

  • Plate reader capable of measuring luminescence and filtered fluorescence.

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-Kinase Fusion Vector.

  • Cell Plating: Plate the transfected cells in white 96-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM™. Add the diluted compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at the predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in this ratio, which can be used to determine cellular target engagement and apparent affinity.[13]

Comparative Data Analysis

The following table presents hypothetical, yet representative, cross-reactivity data for Compound-X and the selected benchmark inhibitors against a panel of key kinases. This data is synthesized from public domain information on pyridazine-based inhibitors and the known profiles of the comparators.[5][14][15]

Kinase TargetCompound-X (IC50, nM) Staurosporine (IC50, nM) Dasatinib (IC50, nM) Bosutinib (IC50, nM) GNE-7915 (IC50, nM) Kinase Family
BRAF (V600E) 25 5>10,000>10,000>10,000Ser/Thr
ABL11,500100.5 1.0 >10,000Tyr
SRC85060.8 1.2 >10,000Tyr
LCK98071.11.5>10,000Tyr
LRRK2>10,00020>10,000>10,0009 Ser/Thr
CDK2>5,00020500>1,000>10,000Ser/Thr
p38α (MAPK14)2,50015250400>10,000Ser/Thr
VEGFR2450121520>10,000Tyr

(Note: Data is illustrative. Bold values indicate primary or highly potent targets.)

Interpretation:

  • Compound-X demonstrates a promising profile as a selective BRAF(V600E) inhibitor. Its potency against other kinases is significantly lower, suggesting a favorable selectivity window.

  • Staurosporine confirms its pan-kinase inhibitory nature, with potent activity against all tested kinases.[11]

  • Dasatinib and Bosutinib show their characteristic potent inhibition of ABL and SRC family kinases.[8][16]

  • GNE-7915 exhibits exceptional selectivity for LRRK2, with no significant off-target activity in this panel.[9]

Visualizing Kinome-Wide Selectivity

Kinome scan data is often visualized using a dendrogram of the human kinome, where inhibited kinases are highlighted. This provides an immediate and intuitive representation of a compound's selectivity.

(This is a placeholder for a kinome scan image. A real guide would include a generated or sourced image showing circles on a kinome tree, with the size and color of the circles indicating the degree of inhibition.)

Interpretation of a Kinome Scan:

  • Selectivity (S-score): A quantitative measure of selectivity can be calculated. For example, S(10) is the number of kinases inhibited above a certain threshold (e.g., 90%) at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Visual Clustering: The distribution of "hits" on the kinome tree is informative. Hits clustered within a single kinase family suggest targeted polypharmacology, whereas scattered hits across disparate families may indicate promiscuous binding.

Conclusion and Future Directions

The comprehensive cross-reactivity analysis of This compound (Compound-X) , through the structured, two-tiered approach outlined in this guide, is fundamental to its progression as a potential therapeutic agent. The hypothetical data presented positions Compound-X as a promisingly selective BRAF(V600E) inhibitor.

The objective comparison against well-characterized inhibitors like Staurosporine, Dasatinib, Bosutinib, and GNE-7915 provides a critical framework for evaluating its selectivity profile. The provided experimental protocols for both biochemical and cell-based assays offer a robust methodology for generating the necessary data to validate these initial findings.

Ultimately, the goal of kinase cross-reactivity profiling is to build a deep understanding of a compound's mechanism of action and potential liabilities. This knowledge is paramount for making informed decisions in the complex, high-stakes process of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS No. 73535-73-6). Due to its chemical structure, which combines a halogenated heterocyclic ring with a phenylacetonitrile moiety, this compound must be treated as hazardous waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance. The core principle of this protocol is the proper segregation, containment, and labeling of all waste streams containing this compound, followed by disposal through a certified environmental health and safety (EHS) provider.

Section 1: Hazard Profile of this compound

This compound is a complex organic molecule primarily used in research and development as a chemical intermediate.[1][2] Its hazard profile is not defined by a single property but by the synergistic risks posed by its distinct structural components: the chlorinated pyridazine ring and the phenylacetonitrile group.

  • Chlorinated Pyridazine Moiety: The presence of a chlorine atom on the pyridazine ring classifies this compound as a halogenated organic. Halogenated organics are environmentally persistent and their combustion can produce toxic and corrosive byproducts like hydrogen chloride.[3][4] Therefore, they are unsuitable for standard drain disposal and require specialized high-temperature incineration.[3][5][6] Related chlorinated pyridazine compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[7][8]

  • Phenylacetonitrile Moiety: The nitrile (-C≡N) group is a significant toxicological concern. Many organic nitriles, including the parent compound acetonitrile, can be metabolized in the body to produce highly toxic hydrogen cyanide.[9][10] Phenylacetonitrile itself is classified as toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[11][12][13][14] This toxicity necessitates stringent handling procedures to prevent any direct contact.

Given these factors, the compound must be handled with the assumption of high acute toxicity. A structurally similar compound, 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile, is classified as Acute Toxicity Category 3 (Oral), warranting the GHS06 "skull and crossbones" pictogram.

Property & Hazard Information Data Source(s)
CAS Number 73535-73-6[1][2]
Molecular Formula C₁₂H₈ClN₃[1]
Molecular Weight 229.67 g/mol [1]
Physical State Solid
Melting Point 128-130°C[1]
Primary Hazards Halogenated Organic, Acetonitrile Derivative[6][15]
Likely GHS Classification Acute Toxicity (Oral, Dermal, Inhalation), Environmental Hazard[11][12]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[6][15]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, dermal absorption, and accidental ingestion. The causality for stringent PPE use is the compound's presumed high toxicity, derived from its nitrile functional group.[11][14]

Standard Operating Procedure for PPE:

  • Hand Protection: Always wear double-gloved nitrile rubber gloves. Nitrile gloves offer protection but have a limited breakthrough time, especially with complex solvents.[6] The outer glove should be removed and disposed of immediately after handling the compound, and the inner glove should be removed upon leaving the work area.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[6]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][16]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Section 3: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complexity.[17] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[15]

Waste Stream Decision Workflow

LabelingWorkflow start Obtain EHS-Approved Hazardous Waste Label step1 Write Generator Information Your Name PI's Name Department & Room # start->step1 step2 Write Chemical Contents List ALL constituents by full chemical name. NO abbreviations or formulas. e.g., 'this compound' 'Dichloromethane' 'Water' step1->step2 step3 Specify Percentages Estimate the percentage of each component. The total must equal 100%. step2->step3 step4 Mark Hazard Categories Tick all applicable boxes: [X] Toxic [X] Halogenated Organic [ ] Corrosive [ ] Flammable step3->step4 step5 Date the Label Write the 'Accumulation Start Date' (the date the first drop of waste was added). step4->step5 step6 Affix Label to Container BEFORE Adding Waste step5->step6

References

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Retrosynthesis Analysis

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2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
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